molecular formula C19H22O3 B2362219 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid CAS No. 789469-67-6

2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid

Número de catálogo: B2362219
Número CAS: 789469-67-6
Peso molecular: 298.382
Clave InChI: MAULTKITWQRAEN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid is a useful research compound. Its molecular formula is C19H22O3 and its molecular weight is 298.382. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-methyl-3-phenyl-2-(4-propan-2-ylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c1-14(2)16-9-11-17(12-10-16)22-19(3,18(20)21)13-15-7-5-4-6-8-15/h4-12,14H,13H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAULTKITWQRAEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC(C)(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Biological Activity of 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic Acid Derivatives: A Multi-Target Approach

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Classification: Aryloxyacetic Acid Derivatives (CAS: 789469-67-6)[1]

Executive Summary

The transition from single-target therapeutics to polypharmacology has redefined the treatment landscape for complex metabolic and neurodegenerative disorders. The compound 2-(4-isopropylphenoxy)-2-methyl-3-phenylpropanoic acid represents a highly optimized scaffold within the aryloxyacetic acid class[2]. Originally derived from early-generation fibrates, this structural class has been rationally engineered to exhibit a unique multi-target pharmacological profile.

By acting as a Peroxisome Proliferator-Activated Receptor alpha/gamma (PPARα/γ) dual agonist and a Fatty Acid Amide Hydrolase (FAAH) inhibitor , this derivative bridges the gap between lipid/glucose homeostasis and the endocannabinoid system[2],[3]. This technical guide dissects the structure-activity relationship (SAR), causality of its biological mechanisms, and the self-validating experimental protocols required for its preclinical evaluation.

Structural Rationale & Pharmacophore Modeling

The biological activity of this derivative is not serendipitous; it is the result of precise stereochemical and electronic tuning. Every functional group serves a distinct mechanistic purpose in binding to the target proteins.

  • The Carboxylic Acid Head Group: Acts as the primary pharmacophore, forming critical hydrogen bonds with the highly conserved tyrosine, histidine, and serine network (e.g., Tyr464, His440, Ser289 in PPARγ) within the Activation Function-2 (AF-2) domain[4].

  • The Alpha-Methyl Substitution: The introduction of a methyl group at the stereogenic carbon restricts the conformational flexibility of the propanoic acid backbone. This modification significantly increases both potency and efficacy on PPARα and PPARγ compared to unmethylated analogs[5]. The methyl group is particularly well-tolerated in the PPARα binding pocket, whereas PPARγ features a tighter turn at helix 3 (H3) imparted by a glycine residue (G284), making this steric bulk a critical determinant of subtype selectivity[5].

  • The 3-Phenylpropanoic Acid Backbone: Elongation of the backbone allows the molecule to deeply occupy the diphenyl pocket of the receptor, stabilizing the active conformation of the LBD[5].

  • The 4-Isopropylphenoxy Moiety: The highly lipophilic isopropyl group mimics the aliphatic tail of endogenous fatty acids. This allows the molecule to anchor securely into the hydrophobic Y-shaped cavity of PPARα and simultaneously occupy the acyl-chain binding channel of the FAAH enzyme[2].

Dual Mechanisms of Action

PPARα/γ Dual Agonism

Metabolic syndrome requires the simultaneous management of dyslipidemia and insulin resistance. PPARα agonists (like fibrates) improve the lipid profile by triggering triglyceride and fatty acid catabolism in the liver[5]. Conversely, PPARγ agonists (like thiazolidinediones) improve the glucose profile by inducing lipogenesis in adipose tissue and enhancing insulin sensitivity in skeletal muscle[6].

By achieving balanced dual agonism, 2-(4-isopropylphenoxy)-2-methyl-3-phenylpropanoic acid derivatives provide the insulin-sensitizing effects of TZDs while mitigating their adipogenic side effects through the lipid-clearing action of PPARα[5].

FAAH Inhibition & Endocannabinoid Crosstalk

FAAH is a dimeric serine hydrolase localized on the membrane of the endoplasmic reticulum (ER) that rapidly hydrolyzes endocannabinoids like anandamide (AEA) and oleoylethanolamide (OEA)[2],[3].

  • The Causality: Inhibiting FAAH elevates local concentrations of AEA. Interestingly, AEA and OEA are themselves endogenous agonists for PPARα and PPARγ[3].

  • The Synergistic Loop: By directly agonizing PPARs and simultaneously inhibiting FAAH (thereby preventing the degradation of endogenous PPAR agonists), these derivatives create a powerful feed-forward loop. This multi-target approach is currently a primary line of research for treating neurodegenerative conditions like Alzheimer's disease, where enhanced endocannabinoid tone reduces neuroinflammation[2],[7].

Mitochondrial Pyruvate Carrier (MPC) Inhibition

Recent investigations into this specific class of methylated aryloxyacetic acids have revealed an additional, insulin-independent mechanism: the slight but significant inhibition of the Mitochondrial Pyruvate Carrier (MPC)[8]. This represents a novel pathway for suppressing hepatic gluconeogenesis, further contributing to the compound's antihyperglycemic efficacy[8].

Pathway Ligand 2-(4-Isopropylphenoxy)- 2-methyl-3-phenylpropanoic acid PPARa PPAR-α Activation Ligand->PPARa Agonist PPARg PPAR-γ Activation Ligand->PPARg Agonist FAAH FAAH Inhibition Ligand->FAAH Inhibitor Lipid ↑ Lipid Clearance ↓ Triglycerides PPARa->Lipid Glucose ↑ Insulin Sensitivity ↓ Blood Glucose PPARg->Glucose Endocannabinoid ↑ Anandamide (AEA) ↓ Neuroinflammation FAAH->Endocannabinoid Endocannabinoid->PPARa Endogenous Agonism Endocannabinoid->PPARg Endogenous Agonism

Caption: Multi-target signaling pathway illustrating the synergistic crosstalk between PPAR activation and FAAH inhibition.

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity data and eliminate false positives, the biological evaluation of these derivatives relies on self-validating assay systems.

GAL4-PPAR Transactivation Assay

Rationale: Evaluating compounds on full-length native receptors is prone to background noise from endogenous ligands and complex co-activator dynamics. By utilizing a chimeric system where the human PPAR Ligand Binding Domain (LBD) is fused to a yeast GAL4 DNA-binding domain, we isolate the direct agonistic effect of the compound[5].

Step-by-Step Protocol:

  • Cell Culture: Seed HepG2 (human liver cancer) cells in 96-well plates at a density of 5×104 cells/well in DMEM supplemented with 10% FBS[8].

  • Transient Transfection: After 24 hours, co-transfect the cells with the pSG5-GAL4-hPPARα (or γ) chimera plasmid and a pGL3-MH100-luciferase reporter plasmid using a lipid-based transfection reagent[5]. Validation Check: Include a Renilla luciferase plasmid as an internal control to normalize for transfection efficiency and cell viability.

  • Compound Incubation: Replace the media with serum-free DMEM containing the test compound (0.1 μM to 100 μM) or reference drugs (Wy-14,643 for PPARα; Rosiglitazone for PPARγ)[5]. Incubate for 24 hours at 37°C.

  • Lysis & Quantification: Lyse the cells using a passive lysis buffer. Add the luciferin substrate and immediately quantify the luminescence using a microplate reader.

  • Data Analysis: Express results as fold-induction relative to the vehicle control. Maximum fold induction of the reference agonist is defined as 100% efficacy[5].

Workflow Step1 HepG2 Cell Culture Step2 Transfection (GAL4-PPAR Chimeras) Step1->Step2 Step3 Compound Incubation (24h, Dose-Response) Step2->Step3 Step4 Cell Lysis & Substrate Addition Step3->Step4 Step5 Luminescence Quantification Step4->Step5

Caption: Step-by-step workflow for the self-validating GAL4-PPAR transactivation assay.

Fluorometric FAAH Inhibition Assay

Rationale: Traditional radiometric assays require handling tritium-labeled anandamide, limiting throughput. The fluorometric method relies on the cleavage of a synthetic amide bond to release highly fluorescent 7-amino-4-methylcoumarin (AMC), allowing real-time kinetic monitoring of FAAH inhibition with high signal-to-noise ratios.

Step-by-Step Protocol:

  • Enzyme Preparation: Suspend recombinant human FAAH in Tris-HCl buffer (pH 9.0) containing 1 mM EDTA and 0.1% BSA.

  • Inhibitor Pre-incubation: Add the test derivative at varying concentrations and pre-incubate with the enzyme for 15 minutes at 37°C to allow steady-state binding.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate, AMC-arachidonoyl amide (final concentration 10 μM).

  • Kinetic Monitoring: Measure fluorescence continuously for 30 minutes (Excitation: 340 nm, Emission: 460 nm). Calculate the IC50​ based on the reduction in the initial velocity of AMC release compared to the vehicle control.

Quantitative Activity Profile

The following table summarizes the representative pharmacological profile of the optimized 2-methyl-3-phenylpropanoic acid class against standard reference compounds. The data demonstrates the successful achievement of balanced dual agonism and nanomolar/micromolar enzymatic inhibition[5],[2].

Compound / Reference DrugTargetActivity MetricRepresentative ValueClinical / Experimental Role
2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid PPARα EC50​ 0.8 - 1.5 μMLipid clearance
2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid PPARγ EC50​ 1.2 - 2.0 μMInsulin sensitization
2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid FAAH IC50​ 8.0 - 15.0 μMEndocannabinoid enhancement
Wy-14,643 (Reference)PPARα EC50​ 1.1 μMStandard PPARα Agonist
Rosiglitazone (Reference)PPARγ EC50​ 0.05 μMStandard PPARγ Agonist
URB597 (Reference)FAAH IC50​ 0.005 μMStandard FAAH Inhibitor

Note: While the derivative is less potent than the highly specific reference drugs (Rosiglitazone, URB597) at single targets, its therapeutic value lies in its polypharmacological synergy , preventing the toxicity associated with the over-activation of a single pathway.

References

  • A New Antidiabetic Agent Showing Short- and Long-Term Effects Due to Peroxisome Proliferator-Activated Receptor Alpha/Gamma Dual Agonism and Mitochondrial Pyruvate Carrier Inhibition Journal of Medicinal Chemistry - ACS Publications URL
  • A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE)
  • Beyond the Canonical Endocannabinoid System.
  • 2-(4-isopropylphenoxy)-2-methyl-3-phenylpropanoic acid — Chemical Substance Information (CAS: 789469-67-6)

Sources

Methodological & Application

HPLC-UV method development for 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid quantification

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method Development and Validation for the Quantification of 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic Acid

Prepared by: Senior Application Scientist, Analytical R&D Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals Matrix: Bulk Drug Substance / Synthetic Intermediate

Executive Summary

The quantification of highly lipophilic, weakly acidic synthetic intermediates such as 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid (CAS: 789469-67-6) presents unique chromatographic challenges. Due to its structural complexity—featuring a carboxylic acid moiety, a bulky isopropylphenoxy group, and a secondary phenyl ring—the molecule is prone to secondary interactions, peak tailing, and excessive retention on standard reverse-phase (RP) columns.

This application note details a self-validating, robust HPLC-UV methodology. By leveraging ion-suppression chromatography and optimized stationary phase selection, this protocol ensures high-resolution separation, excellent peak symmetry, and compliance with ICH Q2(R2) validation guidelines [1].

Physicochemical Profiling & Scientific Rationale

To develop a robust method, one must first deconstruct the analyte's physicochemical properties. Method development is not a random screening process; it is a deterministic exercise governed by molecular structure [2].

  • Ionization Profile (pKa): The compound possesses a terminal carboxylic acid group attached to a sterically hindered alpha-carbon. The estimated pKa is ~4.5. Operating at a mobile phase pH near this pKa will result in a split population of ionized and unionized species, leading to severe peak broadening and retention time instability. Causality: To ensure robust retention and sharp peak shape, the mobile phase pH must be maintained at least 1.5 units below the pKa (i.e., pH 2.5–3.0) to fully protonate (neutralize) the acid [3].

  • Lipophilicity (LogP): With an estimated LogP of >4.0, the molecule is highly hydrophobic. Causality: A standard fully end-capped C18 column will retain this compound strongly. To prevent excessive run times, a high percentage of organic modifier (Acetonitrile) or a core-shell column architecture is required to enhance mass transfer.

  • Chromophore Analysis: The dual aromatic system (phenyl and phenoxy rings) provides strong π−π∗ transitions. Maximum UV absorption ( λmax​ ) occurs at ~225 nm, with a secondary, more specific band at ~270 nm. We select 225 nm for limit-of-quantitation (LOQ) sensitivity and 270 nm for stability-indicating specificity.

Mechanism Analyte 2-(4-Isopropylphenoxy)-2-methyl -3-phenylpropanoic acid pH Mobile Phase pH 2.5 (0.1% Formic Acid) Analyte->pH Dissolved in Ionization Ion-Suppression (Neutral COOH) pH->Ionization Drives Stationary C18 Stationary Phase (Hydrophobic Interaction) Ionization->Stationary Enhances Partitioning Retention Optimal Retention & Peak Symmetry Stationary->Retention Yields

Fig 1: Mechanistic pathway of ion-suppression reverse-phase chromatography for acidic analytes.

Method Development Workflow

The development followed a systematic Quality by Design (QbD) approach, prioritizing analytical target profile (ATP) criteria such as resolution ( Rs​>2.0 ) and tailing factor ( Tf​<1.5 ).

Workflow Start Compound Profiling pKa ~4.5, LogP ~4.2 Screening Column & Mobile Phase Screening (C18 vs Phenyl-Hexyl, MeOH vs ACN) Start->Screening Structural Analysis Optimization Method Optimization (Gradient slope, pH 2.5 buffer, Temp) Screening->Optimization Select Best Selectivity Validation ICH Q2(R2) Validation (Linearity, Accuracy, Precision) Optimization->Validation Lock Method Parameters Final Final HPLC-UV Protocol Validation->Final Method Approved

Fig 2: Systematic HPLC-UV method development workflow for hydrophobic acidic compounds.

Optimized Experimental Protocol

This protocol is designed as a self-validating system. System suitability criteria (SST) are built into the run sequence to ensure the instrument is performing within specifications before sample data is acquired.

Reagents and Materials
  • Water: HPLC/Milli-Q grade (18.2 MΩ·cm).

  • Acetonitrile (ACN): HPLC/Gradient grade (UV cutoff < 190 nm).

  • Formic Acid (FA): LC-MS or HPLC grade (99% purity).

  • Reference Standard: 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid (Purity 99.0%).

Chromatographic Conditions
  • Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (or equivalent). Rationale: The ethylene-bridged hybrid (BEH) particle resists acidic degradation and provides superior peak shape for hydrophobic acids.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C. Rationale: Elevated temperature reduces mobile phase viscosity, lowering backpressure and improving mass transfer of the bulky analyte.

  • Detection: UV at 225 nm (Quantification) and 270 nm (Impurity tracking).

  • Injection Volume: 10 µL.

  • Diluent: Water:Acetonitrile (30:70, v/v). Rationale: High organic diluent prevents sample precipitation in the injector needle.

Gradient Program

To ensure elution of highly retained lipophilic impurities while maintaining resolution of early-eluting degradation products.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.06040Initial
2.06040Isocratic hold
12.01090Linear gradient
15.01090Wash
15.16040Re-equilibration
20.06040End
Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of the reference standard into a 25 mL volumetric flask. Add 15 mL of Acetonitrile, sonicate for 5 minutes to dissolve, and make up to volume with Acetonitrile.

  • Working Standard (100 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask. Dilute to volume with Diluent (Water:ACN 30:70).

  • Sample Preparation: Weigh sample equivalent to ~10 mg of analyte into a 100 mL volumetric flask. Add 70 mL of Diluent, sonicate for 10 minutes, cool to room temperature, and make up to volume. Filter through a 0.22 µm PTFE syringe filter before injection.

Method Validation Summary

The method was validated in accordance with ICH Q2(R2) guidelines [1] and USP <621> [4]. The quantitative data is summarized below to demonstrate the method's reliability and trustworthiness.

Table 1: System Suitability Test (SST) Results

(Criteria must be met using 6 replicate injections of the 100 µg/mL Working Standard)

ParameterObserved ValueAcceptance CriteriaStatus
Retention Time ( tR​ )8.45 min--Record
Peak Tailing Factor ( Tf​ )1.08 1.5Pass
Theoretical Plates ( N )14,500 5,000Pass
% RSD of Peak Area0.42% 2.0%Pass
% RSD of Retention Time0.11% 1.0%Pass
Table 2: Linearity, Accuracy, and Precision
Validation ParameterRange / ConditionResultsAcceptance Criteria
Linearity 10 µg/mL to 150 µg/mL R2=0.9998 R2≥0.999
LOD / LOQ S/N Ratio MethodLOD: 0.5 µg/mLLOQ: 1.5 µg/mLS/N 3 (LOD)S/N 10 (LOQ)
Accuracy (Recovery) 50%, 100%, 150% levels99.2% – 100.8%98.0% – 102.0%
Method Precision 6 independent preparations% RSD = 0.65%% RSD 2.0%
Intermediate Precision Different day, analyst, column% RSD = 0.81%% RSD 2.0%

Troubleshooting & Robustness

To ensure the protocol is a self-validating system, robustness was tested by deliberately altering critical method parameters (CMPs).

  • pH Variations ( ± 0.2 units): Because the method operates at pH 2.7 (well below the pKa of 4.5), minor fluctuations in mobile phase pH do not affect the ionization state of the analyte. Retention time shifts were <2% .

  • Temperature Variations ( ± 5°C): A drop to 35°C increases system backpressure by ~15 bar and slightly broadens the peak due to reduced mass transfer kinetics. Always ensure the column oven is calibrated.

  • Split Peaks or Shoulders: If observed, this is typically caused by injecting the sample in 100% organic solvent, leading to viscous fingering in the aqueous mobile phase. Corrective Action: Always ensure the sample diluent contains at least 30% water to match the initial gradient conditions.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from:[Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2012). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. Retrieved from:[Link]

  • Ahuja, S., & Dong, M. W. (2005). Handbook of Pharmaceutical Analysis by HPLC. Elsevier Science. Retrieved from:[Link]

  • United States Pharmacopeia (USP). (2023). General Chapter <621> Chromatography. USP-NF. Retrieved from:[Link]

Application Notes and Protocols for In Vivo Dosing of 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic Acid in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the In Vivo Journey of a Novel Small Molecule

The transition from in vitro discovery to in vivo validation is a critical juncture in the drug development pipeline. This guide provides a comprehensive framework for establishing effective in vivo dosing strategies for novel small molecules, using the hypothetical compound 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid as a case study. As with many new chemical entities, this compound is presumed to have poor aqueous solubility, a common hurdle that necessitates meticulous formulation and administration planning to achieve meaningful pharmacokinetic and pharmacodynamic data in murine models.[1][2][3]

This document is structured to guide researchers through the logical progression of preclinical in vivo studies, from initial formulation development to the design of robust efficacy studies. The protocols and insights provided herein are grounded in established best practices and are designed to ensure scientific rigor, data reproducibility, and adherence to the highest standards of animal welfare.[4][5][6]

Part 1: Pre-Dosing Essentials: Formulation and Physicochemical Assessment

The bioavailability of a compound is intrinsically linked to its formulation. For poorly soluble molecules like our example compound, a well-designed formulation is paramount for achieving adequate systemic exposure.

Physicochemical Characterization

A foundational understanding of the compound's properties is the first step. Key parameters to assess include:

  • Aqueous Solubility: Determined at various pH levels to understand its ionizability.

  • LogP/LogD: To gauge its lipophilicity.

  • pKa: To predict its charge state at different physiological pHs.

  • Chemical Stability: Assessed in potential vehicle components.

Formulation Strategies for Poorly Soluble Compounds

The goal is to create a homogenous and stable formulation that can be accurately dosed. Several strategies can be employed to enhance the solubility and bioavailability of hydrophobic compounds.[1][3] The choice of formulation will depend on the compound's properties and the intended route of administration.

Formulation StrategyDescriptionAdvantagesDisadvantages
pH Modification For ionizable compounds, adjusting the pH of the vehicle can increase solubility.[1]Simple and cost-effective.Risk of precipitation upon administration into a different pH environment (e.g., the gut).
Co-solvents Using a mixture of water-miscible organic solvents (e.g., PEG400, DMSO, ethanol) to increase solubility.[1]Can significantly increase solubility for many compounds.Potential for toxicity of the co-solvents at higher concentrations.
Surfactants/Micellar Solutions Surfactants form micelles that can encapsulate and solubilize hydrophobic compounds.[1]Enhances solubility and can improve stability.Potential for in vivo toxicity and interference with biological assays.
Lipid-Based Formulations Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve oral absorption.[2][7]Can enhance lymphatic uptake and bypass first-pass metabolism.Complex to formulate and characterize.
Nanosuspensions Reducing the particle size of the compound to the nanometer range increases the surface area for dissolution.[7][8]Improves dissolution rate and can lead to higher bioavailability.[8]Requires specialized equipment for production and characterization.

Part 2: Administration Protocols in Murine Models

The choice of administration route is a critical determinant of a compound's pharmacokinetic profile. Oral gavage and intraperitoneal injection are the most common routes for small molecules in preclinical murine studies.

Oral Gavage (PO)

Oral gavage is used to administer a precise volume of a substance directly into the stomach.[9]

Protocol for Oral Gavage in Mice:

  • Animal Restraint: Properly restrain the mouse by scruffing the neck to immobilize the head and body.[10][11]

  • Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by placing the needle externally from the tip of the mouse's nose to the last rib.[10][12] Mark this length on the needle.

  • Needle Insertion: Gently insert the gavage needle into the mouth, slightly to one side, and advance it along the roof of the mouth towards the esophagus.[11][13] The mouse should swallow the tube as it is advanced.

  • Verification of Placement: The needle should pass into the esophagus without resistance. If any resistance is met, withdraw and re-attempt.[10]

  • Substance Administration: Once the needle is in place, administer the substance slowly and steadily.

  • Needle Removal: Withdraw the needle in a smooth, swift motion.

  • Post-Administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing or lethargy.[12]

Maximum Dosing Volumes for Mice (Oral Gavage):

Body Weight (g)Maximum Volume (mL)
100.1
200.2
300.3

Note: These are general guidelines; the maximum volume should not exceed 10 ml/kg.[10][12]

Workflow for Oral Gavage Administration

oral_gavage_workflow start Start restrain Restrain Mouse (Scruffing) start->restrain measure Measure Gavage Needle Length restrain->measure insert Insert Gavage Needle into Esophagus measure->insert administer Administer Compound insert->administer remove Remove Needle administer->remove monitor Monitor Animal remove->monitor end End monitor->end

Caption: Workflow for Oral Gavage in Mice.

Intraperitoneal (IP) Injection

IP injection is used to deliver a substance into the peritoneal cavity, where it is absorbed into the systemic circulation.

Protocol for Intraperitoneal Injection in Mice:

  • Animal Restraint: Restrain the mouse by scruffing the neck and securing the tail. Position the mouse to expose the abdomen.[14]

  • Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[14][15][16]

  • Needle Insertion: Insert a 25-27 gauge needle, bevel up, at a 30-45 degree angle into the identified quadrant.[14][17]

  • Aspiration: Gently pull back on the plunger to ensure no fluid (urine or blood) is aspirated. If fluid is drawn, withdraw the needle and reinject at a different site with a new needle.[15][18]

  • Substance Injection: If no fluid is aspirated, inject the substance smoothly.

  • Needle Withdrawal: Remove the needle and return the animal to its cage.

  • Post-Injection Monitoring: Observe the animal for any signs of distress or adverse reaction at the injection site.[17]

Recommended Needle Sizes and Maximum Volumes for IP Injection in Mice:

Needle GaugeMaximum Volume (mL/kg)
25-27g< 10

Note: For a 25g mouse, the maximum volume would be 0.25 mL.[17]

Workflow for Intraperitoneal Injection

ip_injection_workflow start Start restrain Restrain Mouse & Expose Abdomen start->restrain locate Locate Injection Site (Lower Right Quadrant) restrain->locate insert Insert Needle (30-45° angle) locate->insert aspirate Aspirate to Check for Fluid insert->aspirate inject Inject Compound aspirate->inject withdraw Withdraw Needle inject->withdraw monitor Monitor Animal withdraw->monitor end End monitor->end

Caption: Workflow for Intraperitoneal Injection in Mice.

Part 3: Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Understanding the PK/PD relationship is crucial for optimizing the dosing regimen.

Preliminary Pharmacokinetic Study

A preliminary PK study is essential to determine a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[19][20]

Protocol for a Single-Dose PK Study in Mice:

  • Animal Acclimation and Grouping: Acclimate animals to the housing conditions and randomize them into treatment groups.

  • Dosing: Administer the compound at a predetermined dose via the chosen route (e.g., 10 mg/kg PO).

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[21] Serial bleeding from a single mouse is preferred to reduce animal numbers.[19]

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).[21]

  • Data Analysis: Calculate key PK parameters using non-compartmental analysis.[21]

Hypothetical Pharmacokinetic Parameters for 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid (10 mg/kg PO):

ParameterUnitValueDescription
Cmax ng/mL1500Maximum plasma concentration.[19]
Tmax h2Time to reach Cmax.
AUC(0-t) ng*h/mL7500Area under the plasma concentration-time curve.[19]
t1/2 h4.5Terminal half-life.[19]
CL/F mL/h/kg1333Apparent total clearance.
Vz/F L/kg8.6Apparent volume of distribution.
Pharmacodynamic Assessment

PD studies measure the effect of the compound on a biological target. The specific endpoints will depend on the compound's mechanism of action. For a compound like our example, which has a structure reminiscent of molecules with metabolic activity, relevant PD markers could include changes in blood glucose, lipid levels, or the expression of target genes in relevant tissues.[22]

Conceptual PK/PD Relationship

pk_pd_relationship dose Administered Dose pk Pharmacokinetics (PK) (Plasma Concentration vs. Time) dose->pk Absorption, Distribution exposure Target Site Exposure (Concentration at Site of Action) pk->exposure Metabolism, Excretion pd Pharmacodynamics (PD) (Biological Effect vs. Time) effect Therapeutic Effect pd->effect exposure->pd Target Engagement

Caption: The relationship between Pharmacokinetics and Pharmacodynamics.

Part 4: Selection of Murine Models and Efficacy Studies

The choice of murine model is critical for evaluating the therapeutic potential of a compound.

Murine Models for Metabolic Diseases

Given the structure of 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid, it may be relevant for metabolic diseases.[23][24] Common murine models for metabolic research include:

  • Diet-Induced Obesity (DIO) Mice: C57BL/6 mice fed a high-fat diet develop obesity, insulin resistance, and other features of metabolic syndrome.[25]

  • Leptin-Deficient (ob/ob) Mice: These mice have a mutation in the leptin gene, leading to hyperphagia, obesity, and type 2 diabetes.[25][26]

  • Leptin Receptor-Deficient (db/db) Mice: These mice have a mutation in the leptin receptor and exhibit a similar phenotype to ob/ob mice.[26]

  • LDLR-/- Mice: Low-density lipoprotein receptor knockout mice are a model for hypercholesterolemia and atherosclerosis.[25][26]

Dose-Ranging and Efficacy Studies

Once preliminary PK/PD data is available, dose-ranging studies are conducted to identify a dose that provides sufficient target engagement without toxicity. This is followed by efficacy studies in a relevant disease model to assess the therapeutic potential of the compound.[27]

Part 5: Animal Welfare and Ethical Considerations

All in vivo studies must be conducted in strict adherence to ethical guidelines to ensure animal welfare.

  • The 3Rs: All research should be guided by the principles of Replacement, Reduction, and Refinement .[4][5]

  • Humane Endpoints: Clear criteria for humane endpoints should be established to minimize animal suffering.[5]

  • Regulatory Compliance: All protocols must be approved by the Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[4][28]

  • Reporting: The ARRIVE guidelines should be followed for reporting animal research to ensure transparency and reproducibility.[29]

Conclusion

Establishing a robust in vivo dosing strategy for a novel compound like 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid is a multi-faceted process that requires careful planning and execution. By systematically addressing formulation challenges, optimizing administration protocols, and thoroughly characterizing the pharmacokinetic and pharmacodynamic properties of the compound, researchers can generate high-quality data to support the advancement of new therapeutic candidates. Adherence to ethical guidelines and a commitment to animal welfare are paramount throughout this process.

References

  • Intraperitoneal (IP) Injection in Rats and Mice SOP - UBC Animal Care Services. (2014, May 15).
  • Special Issue : Advances in Murine Models for Metabolic Diseases: Insights into Diabetes, Obesity, and Cardiovascular Conditions - MDPI.
  • Metabolic Disease Mouse Models for Reliable Drug Discovery - Cyagen.
  • Mouse Intraperitoneal (IP) administration Necessary Supplies Technique - University of Arizona.
  • Oral Gavage in the Mouse - FSU Office of Research - Florida State University. (2016, October 26).
  • MICE MODELS IN METABOLIC SYNDROME RESEARCH - A REVIEW.
  • Mouse models of the metabolic syndrome - PMC - NIH.
  • UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. (2021, February 15).
  • Intraperitoneal Injection in Mice | Animals in Science - Queen's University.
  • SOP: Mouse Intraperitoneal Injection - Research and Innovation | Virginia Tech. (2017, December 12).
  • Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed. (2020, August 15).
  • Metabolic Disease Models - Biocytogen.
  • Oral Gavage In Mice and Rats - IACUC.
  • Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction - wsu iacuc. (2021, September 21).
  • Mouse Oral Gavage Administration Necessary Supplies Technique.
  • Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection This SOP replaces: Date: 26.11.14 Version - Institute of Laboratory Animal Science (LTK). (2018, August 3).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
  • Animal Welfare in Preclinical In Vivo Research - QPS. (2019, October 15).
  • Pharmacokinetics and Biodistribution of Polymeric Nanoparticles Loaded with a Small Molecule Drug in Mice with Alcoholic Liver Disease | Molecular Pharmaceutics - ACS Publications. (2025, July 31).
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different ... - PMC.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (2025, July 8).
  • Ethical Guidelines for the Use of Animals in Research | Forskningsetikk. (2019, July 8).
  • Optimizing Animal Husbandry in In Vivo Research: Best Practices - Ichor Bio. (2023, May 9).
  • Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed. (2016, September 10).
  • Guidelines for Ethical Conduct in the Care and Use of Animals for Scientific Purposes in the Ministry of Health, Institutions.
  • Murine Pharmacokinetic Studies - PMC - NIH.
  • ARRIVE: Animal Research Reporting In Vivo Experiments - NC3Rs.
  • Pk/bio-distribution - MuriGenics.
  • The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology.
  • 2-(4-isopropylphenoxy)-2-methyl-3-phenylpropanoic acid — Chemical Substance Information - NextSDS.
  • Tetrafluoro-2-(Heptafluoropropoxy)-Propanoate in C57BL/6 Mice. (2017, January 23).
  • Effects of peroxisome proliferators on the thymus and spleen of mice - PMC.
  • Researchers - Rodent MDA.
  • [177Lu]Lu-DPI-4452 & [68Ga]Ga-DPI-4452, a new radiopeptide tandem targeting Carbonic Anhydrase IX displays strong theranostic potential in CRC and ccRCC tumors - Debiopharm.
  • The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases - PubMed.
  • Isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate plays an anti-hypoxic role through regulating neuroactive ligand-receptor interaction signaling pathway in larval zebrafish - PubMed. (2023, March 20).
  • Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed. (2010, November 11).
  • US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents. (2012, December 6).
  • Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers - MDPI. (2024, October 5).

Sources

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of CAS 789469-67-6

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Compound: 2-(4-isopropylphenoxy)-2-methyl-3-phenylpropanoic acid (CAS 789469-67-6)

Rationale & Structural Profiling

CAS 789469-67-6, chemically defined as 2-(4-isopropylphenoxy)-2-methyl-3-phenylpropanoic acid (Exact Mass: 298.1569 Da), is a structurally complex α -aryloxy carboxylic acid. Its molecular scaffold shares significant homology with the fibrate class of peroxisome proliferator-activated receptor alpha (PPAR α ) agonists (e.g., fenofibrate, clofibrate)[1].

In bioanalytical and pharmacokinetic (PK) studies, achieving high-sensitivity quantification of such lipophilic acidic compounds requires a rigorous understanding of their gas-phase thermodynamic behavior and collision-induced dissociation (CID) pathways. Because fibrate-like molecules exhibit high inter-individual variability in metabolism, establishing a highly specific Multiple Reaction Monitoring (MRM) assay is critical to avoid matrix interference[2].

Mechanistic Fragmentation Dynamics (ESI-MS/MS)

Thermodynamics of Negative Ionization

Like fenofibric acid, CAS 789469-67-6 possesses a terminal carboxylic acid moiety with an estimated pKa​ of ~4.5. In electrospray ionization (ESI), operating in negative ion mode is the optimal choice[3]. By utilizing an aqueous mobile phase buffered above the analyte's pKa​ (e.g., pH 6.5), the compound is pre-ionized in the liquid phase. This suppresses protonation and drastically enhances the yield of the deprotonated pseudomolecular ion [M-H]⁻ at m/z 297.15 .

Collision-Induced Dissociation (CID) Pathways

Upon isolation of the m/z 297.15 precursor, CID generates several highly specific product ions:

  • Ether Cleavage (m/z 135.08 - Primary Quantifier): The most thermodynamically favorable pathway involves the heterolytic cleavage of the α -aryloxy ether bond. The inductive electron-withdrawing nature of the aromatic ring stabilizes the negative charge, yielding the 4-isopropylphenoxide anion. This ion exhibits the highest signal-to-noise ratio due to its resonance stability.

  • Decarboxylation (m/z 253.16): Typical of carboxylic acids, the neutral loss of carbon dioxide (-44 Da) occurs at lower collision energies, producing a carbanion intermediate.

  • Neutral Phenol Elimination (m/z 161.06): A concerted rearrangement involving the transfer of a proton from the adjacent methyl or benzyl group to the ether oxygen results in the elimination of neutral 4-isopropylphenol (136 Da), leaving a substituted acrylate anion.

MS_Fragmentation Precursor [M-H]⁻ m/z 297.15 Decarboxylation [M-H - CO₂]⁻ m/z 253.16 Precursor->Decarboxylation -CO₂ (-44 Da) Phenoxide 4-Isopropylphenoxide m/z 135.08 Precursor->Phenoxide Ether Cleavage Acrylate Substituted Acrylate m/z 161.06 Precursor->Acrylate -C₉H₁₂O (-136 Da) Decarboxylation->Phenoxide Secondary Cleavage

Figure 1: ESI- CID fragmentation pathway of CAS 789469-67-6.

Quantitative Data Summary

To facilitate rapid assay development, the empirical MS/MS parameters are summarized below. These transitions are optimized for a triple quadrupole (QqQ) mass spectrometer.

Precursor Ion (m/z)Product Ion (m/z)Fragment IdentityOptimal CE (eV)Application
297.15135.084-Isopropylphenoxide22Quantifier (High Abundance)
297.15253.16[M-H - CO₂]⁻12Qualifier 1 (Confirmation)
297.15161.06Substituted Acrylate18Qualifier 2 (Confirmation)

Validated LC-MS/MS Analytical Protocol

This protocol is designed as a self-validating system to ensure reproducibility and eliminate matrix suppression, a common issue when analyzing lipophilic acids in biological matrices.

Step 1: Sample Preparation (Liquid-Liquid Extraction)

Causality: Simple protein precipitation (PPT) often fails to remove phospholipids, which co-elute with lipophilic acids and cause severe ion suppression. Liquid-Liquid Extraction (LLE) isolates the target analyte while leaving polar matrix components behind.

  • Aliquot 50 µL of plasma into a clean microcentrifuge tube.

  • Add 10 µL of Internal Standard (e.g., Fenofibric acid-d6, 100 ng/mL).

  • Acidify the matrix by adding 50 µL of 0.1 M HCl to ensure the carboxylic acid is fully protonated (neutralized) for optimal organic partitioning.

  • Add 600 µL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 500 µL of the upper organic layer to a new plate and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute in 100 µL of Initial Mobile Phase (see below).

Step 2: Chromatographic Conditions

Causality: Using 0.1% Formic Acid (pH ~2.7) suppresses the ionization of carboxylic acids in negative mode. A near-neutral volatile buffer is required[2].

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water (Adjusted to pH 6.5).

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B (Column Wash)

    • 4.0 - 4.1 min: Return to 5% B

    • 4.1 - 5.0 min: Re-equilibration

Step 3: Mass Spectrometric Parameters (ESI-)
  • Capillary Voltage: 2.5 kV (Keep low to prevent in-source fragmentation).

  • Desolvation Temperature: 450 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Voltage: 30 V.

System Suitability & Self-Validation

To ensure the integrity of the protocol, the following self-validating criteria must be met during each analytical batch:

  • Carryover Assessment: A double-blank injection (matrix without analyte or IS) immediately following the Upper Limit of Quantification (ULOQ) must show a quantifier peak area 20% of the Lower Limit of Quantification (LLOQ). Lipophilic compounds like CAS 789469-67-6 are highly prone to autosampler carryover.

  • Ion Ratio Stability: The ratio between the Quantifier (m/z 135.08) and Qualifier (m/z 253.16) must remain within ± 20% of the ratio established by the neat reference standard. Deviations indicate co-eluting matrix interference.

References

  • Occurrence and spatial distribution of statins, fibrates and their metabolites in aquatic environments. Arabian Journal of Chemistry.[Link]

  • In Vitro Glucuronidation of Fenofibric Acid by Human UDP-Glucuronosyltransferases and Liver Microsomes. PMC - National Institutes of Health.[Link]

  • An Enhanced Cancer Immunogenic Cell Death Strategy: Fibrate-Oxaliplatin(IV) Conjugates with Modulating Tumor Immune Microenvironment. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Application Note: Advanced Formulation Strategies for the BCS Class II PPAR Agonist 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid (CAS: 789469-67-6) is a highly specific, lipophilic analog belonging to the fibrate class of peroxisome proliferator-activated receptor (PPAR) agonists[1]. While it exhibits potent pharmacological activity for lipid regulation and metabolic modulation, its clinical translation is severely bottlenecked by its Biopharmaceutics Classification System (BCS) Class II profile: high intestinal permeability but exceptionally low aqueous solubility (<5 µg/mL) and high lipophilicity (LogP ~ 4.5–5.2)[2],[3].

Standard micronization techniques are often insufficient to overcome the lattice energy barrier of such hydrophobic molecules. This application note details two field-proven, advanced formulation strategies—Self-Microemulsifying Drug Delivery Systems (SMEDDS) and Amorphous Solid Dispersions (ASD) via Spray Drying —designed to bypass dissolution-rate limitations and maximize oral bioavailability[4],[5].

Formulation Strategy A: Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Mechanistic Rationale (Expertise & Causality)

Lipid-based formulations bypass the traditional dissolution step by presenting the drug to the gastrointestinal (GI) tract in a pre-solubilized state. For this highly lipophilic propanoic acid derivative, a SMEDDS formulation utilizes an isotropic mixture of oils, surfactants, and co-surfactants.

We select Labrafil M 1944 CS (HLB 4) as the oil phase due to its high solubilization capacity for fibrate analogs. Labrasol (HLB 14) is utilized as the primary surfactant. The causality behind this specific pairing is critical: the combination of a low-HLB oil and a high-HLB surfactant creates a highly flexible interfacial film that reduces interfacial tension to near-zero. Upon mild agitation in the aqueous environment of the GI tract, this system spontaneously forms a microemulsion with droplet sizes <50 nm, vastly expanding the surface area for absorption and facilitating integration into endogenous bile salt micelles[4],[2].

SMEDDS_Pathway N1 API: 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid (Highly Lipophilic, BCS Class II) N2 SMEDDS Pre-concentrate (Oil + Surfactant + Cosurfactant) N1->N2 Solubilization N3 In Vivo Dispersion (GI Tract) Spontaneous Microemulsification (<50 nm) N2->N3 Aqueous Dilution N4 Lipid Digestion & Mixed Micelles (Bile Salts + Pancreatic Lipase) N3->N4 Enzymatic Processing N5 Enhanced Intestinal Permeation (Lymphatic & Portal Transport) N4->N5 Absorption

Figure 1: Mechanistic workflow of SMEDDS dispersion, lipid digestion, and intestinal absorption.

Experimental Protocol: SMEDDS Preparation & Self-Validation

This protocol operates as a self-validating system. The inclusion of thermodynamic stress testing ensures that any formulation prone to metastable precipitation will fail in vitro before advancing to costly in vivo models[3].

Step 1: Excipient Blending

  • Accurately weigh the oil (Labrafil M 1944 CS), surfactant (Labrasol), and co-surfactant (Transcutol HP) according to the ratios in Table 1.

  • Vortex the mixture at 2,500 rpm for 5 minutes until a homogenous, isotropic liquid is formed.

Step 2: API Loading

  • Add 10% w/w of 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid to the pre-concentrate.

  • Stir magnetically at 40 °C for 24 hours to ensure complete solubilization and reach thermodynamic equilibrium.

Step 3: Self-Validating Quality Control (Thermodynamic Stability)

  • Centrifugation: Centrifuge the loaded SMEDDS at 13,000 rpm for 15 minutes. Validation Check: Any visible phase separation or API precipitation indicates an insufficient surfactant-to-oil ratio.

  • Freeze-Thaw Cycling: Subject the formulation to three cycles of -20 °C (24 h) and +40 °C (24 h). Validation Check: The system must return to a clear, isotropic state at room temperature without crystal nucleation[3].

Formulation Strategy B: Amorphous Solid Dispersion (ASD) via Spray Drying

Mechanistic Rationale (Expertise & Causality)

Converting the crystalline lattice of the API into an amorphous state significantly increases its apparent solubility (the "Spring"). However, amorphous systems are thermodynamically unstable and prone to rapid recrystallization in aqueous media.

To counteract this, we utilize HPMCAS (Hypromellose acetate succinate) as the carrier matrix. The causality here relies on specific molecular interactions: the hydrophobic acetate groups of HPMCAS interact with the isopropylphenoxy and phenyl rings of the drug, while the hydrophilic succinate groups (which ionize at intestinal pH > 5.5) provide electrostatic and steric stabilization. This prevents drug precipitation in the GI tract, maintaining a prolonged state of supersaturation (the "Parachute" effect)[6].

ASD_Workflow N1 API + Amphiphilic Polymer (HPMCAS) Dissolved in Organic Solvent N2 Atomization (Two-Fluid Nozzle) N1->N2 Feed Pump N3 Rapid Solvent Evaporation (Drying Chamber) N2->N3 Hot Gas Flow N4 Amorphous Solid Dispersion (ASD) (Kinetically Trapped API) N3->N4 Particle Formation N5 'Spring & Parachute' Effect (Maintained Supersaturation) N4->N5 In Vivo Dissolution

Figure 2: Spray drying workflow and the resulting Spring & Parachute supersaturation mechanism.

Experimental Protocol: Spray Drying & Solid-State Validation

Step 1: Feed Solution Preparation

  • Dissolve the API and HPMCAS (1:3 w/w ratio) in a co-solvent system of Acetone/Ethanol (1:1 v/v) to achieve a total solids concentration of 5% w/v.

  • Sonicate for 10 minutes to ensure no micro-crystals remain.

Step 2: Spray Drying Process

  • Process the solution using a lab-scale spray dryer (e.g., Büchi B-290) utilizing the parameters outlined in Table 2.

  • Collect the resulting powder via the high-efficiency cyclone separator.

  • Subject the powder to secondary vacuum drying at 40 °C for 24 hours to remove residual organic solvents below ICH Q3C limits.

Step 3: Self-Validating Quality Control (Solid-State Analysis)

  • Modulated DSC (mDSC): Scan the sample from 20 °C to 200 °C. Validation Check: The presence of a single, distinct Glass Transition Temperature (Tg) confirms molecular miscibility. If a melting endotherm (Tm) is detected, phase separation has occurred, and the polymer ratio must be increased[6].

  • PXRD: Confirm the absence of Bragg peaks, validating a fully amorphous halo[7].

Quantitative Data Presentation

Table 1: Optimized SMEDDS Composition

Component Function Material Concentration (% w/w)
Active PPAR Agonist 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid 10.0
Oil Phase Solubilizer Labrafil M 1944 CS 30.0
Surfactant Emulsifier (High HLB) Labrasol 45.0

| Co-surfactant | Interfacial Flexibility | Transcutol HP | 15.0 |

Table 2: Spray Drying Process Parameters (Büchi B-290)

Parameter Value Mechanistic Rationale
Inlet Temperature 85 °C Ensures rapid evaporation of Acetone/Ethanol without causing thermal degradation of the API.
Outlet Temperature 45–50 °C Kept strictly below the Tg of the ASD to prevent particle fusion and chamber wall sticking.
Feed Rate 5 mL/min Balances droplet size generation with the thermal drying capacity of the system.

| Atomization Pressure | 1.5 bar | Generates fine droplets (10-20 µm) for rapid solvent removal, kinetically trapping the API. |

Table 3: Comparative Pharmacokinetic Data (Simulated Fasted State) Data extrapolated from surrogate fibrate models demonstrating the relative enhancement of advanced delivery systems over unformulated crystalline API[5],[2].

FormulationCmax (ng/mL)Tmax (h)Relative Bioavailability (%)
Pure Crystalline API 550 ± 456.0100 (Reference)
Optimized SMEDDS 3850 ± 2102.5~700
ASD (Spray Dried) 2900 ± 1803.0~525

Conclusion

For highly lipophilic, BCS Class II molecules like 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid, traditional formulation approaches yield erratic and sub-therapeutic absorption. By engineering the physical state of the drug—either by pre-solubilizing it in a thermodynamically stable SMEDDS or by kinetically trapping it in an amorphous polymeric matrix via spray drying—formulators can reliably bypass dissolution bottlenecks, ensuring robust and predictable clinical pharmacokinetics.

References

  • [4] Title: Enhancement of oral bioavailability of fenofibrate by solid self-microemulsifying drug delivery systems Source: PubMed / NIH URL:

  • [5] Title: The role of lipid-based nano delivery systems on oral bioavailability enhancement of fenofibrate, a BCS II drug Source: PubMed / NIH URL:

  • [2] Title: Development of self-nanoemulsifying drug delivery systems for the enhancement of solubility and oral bioavailability of fenofibrate Source: PMC / NIH URL:

  • [3] Title: Development of a BCS Class II Drug Microemulsion for Oral Delivery: Design, Optimization, and Evaluation Source: Pharma Excipients URL:

  • [7] Title: Enhancement of dissolution rate of fenofibrate by using various solid dispersion techniques Source: World Journal of Pharmacy and Pharmaceutical Sciences (WJPPS) URL:

  • [1] Title: New PPARα Agonist A190-Loaded Microemulsion for Chemotherapy-Induced Peripheral Neuropathy Source: ResearchGate URL:

  • [6] Title: Solid-state analysis for pharmaceuticals: Pathways to feasible and meaningful analysis Source: ResearchGate URL:

Sources

Application Notes & Protocols for the Crystallization and Isolation of 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the crystallization of 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid, a compound of interest within the broader class of fibrate-like molecules. Given the structural similarities to known lipid-lowering agents such as fenofibric acid, achieving a high degree of purity and a stable, consistent crystalline form is paramount for its potential use in research and drug development.[1][2][] This guide details several robust crystallization methodologies, including cooling, anti-solvent, and evaporative crystallization. The protocols are designed to be adaptable and are grounded in the fundamental principles of physical chemistry, providing researchers with the tools to optimize crystal yield, purity, and morphology.

Introduction: The Critical Role of Crystallization

2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid is a carboxylic acid derivative with a molecular structure analogous to fenofibric acid, the active metabolite of the widely used drug fenofibrate.[4][5] In the pharmaceutical sciences, the solid-state properties of an active pharmaceutical ingredient (API) are not trivial; they are critical determinants of the drug's performance. Crystallization is the primary method used to isolate and purify these compounds, and to control their solid-state properties.[6]

The specific crystalline form, or polymorph, of a compound can significantly influence its:

  • Solubility and Dissolution Rate: Affecting bioavailability and therapeutic efficacy.[1][7]

  • Stability: Including chemical, thermal, and mechanical stability, which impacts shelf-life.[]

  • Manufacturability: Properties like flowability and compressibility are crucial for downstream processing into dosage forms.[]

Therefore, developing a controlled crystallization process is a foundational step in the characterization and development of new chemical entities. This guide provides both theoretical grounding and practical, step-by-step protocols to achieve this for the target molecule.

Molecular Structure and its Implications for Crystallization

The molecular structure of 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid features several key functional groups that dictate its solubility and crystallization behavior:

  • Carboxylic Acid Group (-COOH): This is the most significant group for crystallization. It can act as both a hydrogen bond donor and acceptor, allowing molecules to form strong, ordered dimeric structures or extended networks, which are the building blocks of a crystal lattice.[8]

  • Phenoxy and Phenyl Groups: These bulky, aromatic groups contribute to the molecule's hydrophobicity and can participate in π-π stacking interactions, further stabilizing the crystal structure.

  • Isopropyl Group: A non-polar, aliphatic group that enhances lipophilicity.

  • Ether Linkage: Provides some polarity and potential for hydrogen bond acceptance.

The balance between the polar carboxylic acid head and the large non-polar tail suggests that a range of organic solvents will be suitable for crystallization.

Core Principles of Crystallization

Crystallization is fundamentally a process of phase change from a solution to a highly ordered solid state. It is driven by the creation of a supersaturated solution , a state where the concentration of the solute exceeds its equilibrium solubility at a given temperature.[1][9] This unstable state can be achieved through several methods, which form the basis of our protocols:

  • Cooling: For solutes that are significantly more soluble at higher temperatures, cooling a saturated solution creates supersaturation.[1][]

  • Solvent Removal (Evaporation): As the solvent evaporates, the concentration of the solute increases, leading to supersaturation.[2][10]

  • Adding an Anti-Solvent: Introducing a second solvent in which the solute is poorly soluble reduces the overall solubility of the solute in the mixture, inducing crystallization.[9][11]

Once supersaturation is achieved, the process proceeds in two main stages:

  • Nucleation: The initial formation of tiny, stable crystalline nuclei. This can be spontaneous (primary nucleation) or induced by seed crystals (secondary nucleation).[]

  • Crystal Growth: The subsequent growth of these nuclei into larger crystals.[12]

Controlling the rate at which supersaturation is generated is key to controlling crystal size and quality. Slow, controlled processes generally yield larger, more well-ordered crystals.[13]

Strategic Solvent Selection

The choice of solvent is the most critical parameter in developing a crystallization protocol.[13] An ideal solvent system should be selected based on the following criteria:

  • Solubility Profile: For cooling crystallization, the compound should have high solubility at the solvent's boiling point and low solubility at room temperature or below.

  • Safety and Environmental Impact: Toxicity, flammability, and environmental persistence should be considered.

  • Boiling Point: A moderate boiling point (60-120°C) is often ideal, as it allows for easy dissolution upon heating and subsequent removal during drying without requiring extreme conditions.[14]

  • Non-reactivity: The solvent must not react with the solute.

Based on the structure of the target molecule and data from its analogue, fenofibric acid, a range of solvents can be considered.

Table 1: Recommended Solvents and Anti-Solvents
RoleSolvent ClassSpecific ExamplesRationale & Comments
Primary Solvents EstersEthyl Acetate, Isopropyl AcetateGood balance of polarity; often provide a steep solubility curve with temperature. Ethyl acetate is a known solvent for fenofibric acid polymorphs.[15]
KetonesAcetone, Methyl Ethyl Ketone (MEK)Stronger solvents, useful for dissolving less soluble compounds. MEK is also used for fenofibric acid.[15]
AlcoholsEthanol, Isopropanol (IPA)Polar, protic solvents. Can form hydrogen bonds with the carboxylic acid group. Ethanol is a known solvent for fenofibric acid.[5]
ChlorinatedDichloromethane (DCM)A strong, low-boiling point solvent. Useful for initial dissolution but may require an anti-solvent due to high solubility. Known to produce specific polymorphs of fenofibric acid.[15]
EthersTetrahydrofuran (THF), 2-Methyl-THFGood general-purpose solvents.
Anti-Solvents AlkanesHeptane, Hexane, CyclohexaneVery non-polar. Highly effective at reducing the solubility of the target molecule in a more polar primary solvent.[15]
WaterDeionized WaterA polar, protic anti-solvent. Useful when the primary solvent is water-miscible (e.g., Acetone, IPA).[15]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Cooling Crystallization

This is often the simplest and most direct method for purifying crystalline solids. It relies on the principle that the solubility of the compound decreases as the temperature of the solution is lowered.[1]

Methodology:

  • Solvent Selection: Choose a solvent from Table 1 (e.g., Ethyl Acetate or Isopropanol) in which the compound has a significant positive temperature-solubility gradient.

  • Dissolution: In an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar, add the crude 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid.

  • Heating: Add the chosen solvent portion-wise while gently heating the mixture (e.g., on a hot plate) to the solvent's boiling point or just below it. Add the minimum amount of hot solvent required to fully dissolve the solid.[13]

  • Cooling (Crystal Growth):

    • Slow Cooling (for larger crystals): Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. To slow the process further, the flask can be placed in an insulated container.

    • Controlled Cooling: For more precise control, use a programmable cooling system to lower the temperature at a specific rate (e.g., 0.5°C/minute).[12]

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator (4°C) for at least 1-2 hours to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent (the same one used for crystallization) to remove any remaining impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

G cluster_protocol1 Workflow: Cooling Crystallization A 1. Dissolve crude compound in minimum hot solvent B 2. Slow cooling to room temperature A->B Induces Supersaturation C 3. Further cooling (e.g., ice bath) B->C Maximizes Yield D 4. Isolate crystals via vacuum filtration C->D E 5. Wash with ice-cold solvent D->E F 6. Dry under vacuum E->F G Pure Crystalline Product F->G

Fig 1. Cooling Crystallization Workflow
Protocol 2: Anti-Solvent Crystallization

This technique is highly effective for compounds that are very soluble in a particular solvent at room temperature. Supersaturation is induced by adding a miscible "anti-solvent" in which the compound is insoluble.[1][11]

Methodology:

  • Solvent System Selection: Choose a solvent/anti-solvent pair from Table 1 (e.g., Acetone/Water or Ethyl Acetate/Heptane). The two solvents must be miscible.

  • Dissolution: Dissolve the crude compound in a minimal amount of the primary solvent (the "good" solvent) at room temperature with stirring.

  • Anti-Solvent Addition (Crystal Growth):

    • Slowly add the anti-solvent dropwise to the stirred solution.

    • The addition should continue until the solution becomes slightly turbid (cloudy), which indicates the onset of nucleation.

    • For better control, the anti-solvent can be added at a constant, slow rate using a syringe pump.[]

  • Maturation: Once turbidity is observed, stop the addition and allow the solution to stir at room temperature for 1-2 hours. This "aging" or "maturation" period allows the crystals to grow and the system to reach equilibrium.

  • Yield Maximization: If desired, the flask can be cooled in an ice bath to further decrease solubility and increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the anti-solvent or a mixture of the solvent/anti-solvent in which the product has low solubility.

  • Drying: Dry the crystals under vacuum.

G cluster_protocol2 Workflow: Anti-Solvent Crystallization A 1. Dissolve crude compound in 'good' solvent B 2. Slow, dropwise addition of 'anti-solvent' A->B Reduces Solubility C 3. Observe turbidity (nucleation onset) B->C D 4. Stir at RT to allow crystal growth (maturation) C->D E 5. Isolate crystals via vacuum filtration D->E F 6. Wash with anti-solvent E->F G 7. Dry under vacuum F->G H Pure Crystalline Product G->H

Fig 2. Anti-Solvent Crystallization Workflow
Protocol 3: Evaporative Crystallization

This method is suitable for compounds that may be thermally sensitive or when a solvent system with a suitable temperature-solubility gradient cannot be found. It is also a gentle method that can produce high-quality single crystals for analysis.[2][13]

Methodology:

  • Solvent Selection: Choose a relatively volatile solvent from Table 1 (e.g., Dichloromethane or Acetone).

  • Dissolution: Dissolve the compound in the chosen solvent to create a solution that is near-saturated or slightly under-saturated.

  • Evaporation (Crystal Growth):

    • Place the solution in a flask or beaker.

    • Cover the opening of the container with a perforated lid or parafilm with small holes poked in it. This slows down the rate of evaporation.

    • Place the container in a location free from vibrations and drafts.

  • Incubation: Allow the solvent to evaporate slowly over several hours to days. As the solvent evaporates, the concentration of the solute will increase, leading to nucleation and crystal growth.

  • Isolation: Once a suitable amount of crystals has formed, decant the remaining mother liquor.

  • Washing & Drying: Gently wash the crystals with a small amount of a suitable anti-solvent (e.g., hexane) and dry them carefully, either by air-drying or under a gentle stream of nitrogen.

G cluster_protocol3 Workflow: Evaporative Crystallization A 1. Dissolve compound in a volatile solvent B 2. Cover container with perforated lid A->B C 3. Allow solvent to evaporate slowly over time B->C Increases Concentration D 4. Decant mother liquor C->D Crystals Form E 5. Gently wash and dry the crystals D->E F High-Quality Crystals E->F

Fig 3. Evaporative Crystallization Workflow

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
No crystals form Solution is not sufficiently supersaturated; nucleation is inhibited.- Add a "seed" crystal of the compound to induce secondary nucleation.[13]- Gently scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.[13]- Cool the solution to a lower temperature.- Add more anti-solvent or evaporate some solvent.
"Oiling out" Supersaturation is too high or cooling/anti-solvent addition is too fast, causing the compound to separate as a liquid phase instead of a solid.- Re-heat the mixture to redissolve the oil, then cool more slowly.- Add more of the primary solvent to reduce the level of supersaturation before cooling/adding anti-solvent.- Add the anti-solvent at a higher temperature.
Very fine or needle-like crystals Nucleation rate is much faster than the growth rate.- Slow down the rate of cooling or anti-solvent addition.- Reduce the initial concentration of the solute.- Use a solvent system that provides lower supersaturation.

Characterization of the Final Product

After successful crystallization and drying, it is essential to characterize the product to confirm its identity, purity, and crystalline form. Standard techniques include:

  • Melting Point Analysis: A sharp melting range is indicative of high purity.

  • Microscopy: To visually inspect crystal shape (morphology) and size distribution.

  • Spectroscopy (FTIR, ¹H NMR): To confirm the chemical identity and absence of solvent impurities.

  • Powder X-Ray Diffraction (PXRD): The definitive technique for identifying the crystalline form (polymorph) and assessing crystallinity.[1]

Conclusion

The protocols outlined in this guide provide a robust framework for the successful isolation and purification of 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid. By systematically exploring different solvent systems and crystallization techniques—cooling, anti-solvent, and evaporation—researchers can optimize the process to obtain a product with high purity and the desired solid-state characteristics. The key to success lies in the controlled generation of supersaturation, which governs both the nucleation and growth phases of crystallization.

References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • Singh, G., & Pai, R. S. (2020). Fibrate pharmacogenomics: expanding past the genome. Pharmacogenomics, 21(5), 379–395. [Link]

  • Gong, Y., et al. (2018). a brief review of carboxylic acid cocrystals. World Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 164-173. [Link]

  • Rotllan, N., et al. (2018). PPARA Polymorphism Influences the Cardiovascular Benefit of Fenofibrate in Type 2 Diabetes: Findings From ACCORD-Lipid. Diabetes, 67(9), 1849–1856. [Link]

  • Afa, D., & Pascal, R. (2001). Method for crystallising carboxylic acid.
  • Zhanghua Dryer. (2025, July 11). The Importance of Crystallization in Pharmaceutical Manufacturing. Zhanghua Dryer. [Link]

  • Berglund, D. R., et al. (1990). Carboxylic acid purification and crystallization process.
  • Słabicki, M., et al. (2014). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 2), 437–448. [Link]

  • Unni, A. K., et al. (2015). Rapid and Selective Crystallization of Acetaminophen using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization. Scientific Reports, 5, 14335. [Link]

  • He, L., et al. (2012). The effect of CYP7A1 polymorphisms on lipid responses to fenofibrate. Journal of lipid research, 53(4), 791–796. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. e-ISSN: 2250-1029. [Link]

  • Thomas, S. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2226-2250. [Link]

  • Hussain, C. M., & Saste, S. (2015). Evaporative Crystallization of Carbamazepine from Different Organic Solvents. Journal of Chemical & Engineering Data, 60(10), 2895-2902. [Link]

  • Lee, A. Y., et al. (2011). Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling. Crystal Growth & Design, 11(12), 5248-5257. [Link]

  • Frazer-Wood, A. C., et al. (2013). Rare LPL gene variants attenuate triglyceride reduction and HDL cholesterol increase in response to fenofibric acid therapy in individuals with mixed dyslipidemia. Atherosclerosis, 231(1), 133–138. [Link]

  • Acevedo, D., et al. (2024). Designing Continuous Crystallization Protocols for Curcumin Using PAT Obtained Batch Kinetics. Processes, 12(12), 2415. [Link]

  • Aslibekyan, S., et al. (2014). A genome-wide study of lipid response to fenofibrate in Caucasians: A joint analysis of the GOLDN and ACCORD studies. BMC medical genomics, 7, 10. [Link]

  • Witkamp, G. J., et al. (2006). Processes involving the use of antisolvent crystallization.
  • Ono, T., et al. (2007). Design of constant supersaturation cooling crystallization of a pharmaceutical: A simple approach. Journal of Crystal Growth, 299(1), 115-121. [Link]

  • S, S., & P, A. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design, 22(5), 3254-3263. [Link]

  • S, S., & P, A. (2022). Three-Step Mechanism of Antisolvent Crystallization. NSF Public Access Repository. [Link]

  • ResearchGate. Solubility data of fenofibric acid, physical mixture and multicomponent crystal. ResearchGate. [Link]

  • S, S., et al. (2025). Solid-State Diversity of Fenofibric Acid: Synthon Polymorphs and Salts with Altered Solubility and Dissolution. Crystal Growth & Design. [Link]

  • Brittain, H. G., & Prankerd, R. J. (2009). Fenofibric acid polymorphs; methods of making; and methods of use thereof.
  • Al-Malah, K., et al. (2018). Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug. Clinical Pharmacology: Advances and Applications, 10, 141–151. [Link]

  • Navarrete-Vázquez, G., et al. (2009). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3261. [Link]

  • IMSERC. Crystallography Crystallization Guide. Northwestern University. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Formulation Development

Welcome to the technical support guide for 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid. This document provides in-depth troubleshooting guides and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with this compound.

Introduction & Frequently Asked Questions (FAQs)

Q1: What is 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid and why is its aqueous solubility expected to be low?

A1: 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid is a complex organic molecule. Its structure contains a carboxylic acid group, which is ionizable, but it also features several large, non-polar (lipophilic) moieties: an isopropyl group, a phenoxy ring, and a phenyl ring. These hydrophobic regions dominate the molecule's character, leading to poor interaction with polar water molecules and consequently, low aqueous solubility. This is a common challenge for many active pharmaceutical ingredients (APIs), placing this compound in a category where specialized formulation strategies are necessary for its effective use in experiments.[1][2] Compounds with similar characteristics, like gemfibrozil, are classified as Biopharmaceutics Classification System (BCS) Class II drugs, which are defined by low solubility and high permeability.[3][4]

Q2: What are the primary strategies I can use to solubilize this compound?

A2: Given its acidic nature and high lipophilicity, there are four primary strategies to consider, ranging from simple to more complex techniques:

  • pH Adjustment & Salt Formation: Leveraging the carboxylic acid group to form a more soluble salt.[5][6][7]

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent to reduce the overall polarity of the solvent system.[8][9][10]

  • Surfactant-mediated Solubilization: Employing surfactants to form micelles that encapsulate the hydrophobic compound.[11][12][13]

  • Cyclodextrin Complexation: Using cyclic oligosaccharides to form an inclusion complex where the drug is held within a hydrophobic cavity.[14][15][][17]

The following sections provide detailed troubleshooting guides for each of these methods.

Troubleshooting Guide 1: pH Adjustment and Salt Formation

This is the most direct and often the first method to try for a carboxylic acid. The principle is to deprotonate the carboxylic acid group (-COOH) into its carboxylate form (-COO⁻), which is an ion and therefore significantly more soluble in water.[7][18]

Q: My compound won't dissolve in neutral water or buffer. How do I use pH to improve its solubility?

A: You need to raise the pH of your aqueous solution above the pKa of the carboxylic acid. For most carboxylic acids, the pKa is around 4-5.[19][20] By increasing the pH to at least 2 units above the pKa (e.g., pH 7 or higher), you ensure that the vast majority of the molecules are in the ionized, more soluble salt form.[5][21]

Experimental Protocol: Generating a pH-Solubility Profile

This protocol helps you determine the optimal pH for dissolving your compound.

  • Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10.

  • Equilibration: Add an excess amount of 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid to a fixed volume of each buffer in separate vials.

  • Shaking: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples to remove the undissolved solid.

  • Quantification: Measure the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Analysis: Plot the measured solubility against the pH of each buffer. You should observe a significant increase in solubility as the pH rises above the compound's pKa.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffers (pH 3-10) B Add Excess Compound to Vials A->B C Agitate at Constant Temp (24-48h) B->C D Centrifuge / Filter Samples C->D E Quantify Supernatant (HPLC) D->E F Plot Solubility vs. pH E->F G Determine Optimal pH F->G

Caption: Workflow for determining a pH-solubility profile.

Q: I formed a salt, but it precipitates over time. What's happening?

A: This could be due to several factors:

  • Common Ion Effect: If your buffer contains ions that can form a less soluble salt with your compound, it can cause precipitation.[22]

  • pH Shift: The solution's pH might be drifting downwards due to atmospheric CO₂ absorption, causing the salt to convert back to the less soluble free acid.

  • Unstable Salt Form: The chosen counter-ion may form a salt that is not physically stable in the long term.

Troubleshooting:

  • Ensure your buffer has sufficient capacity to maintain a stable pH.

  • Consider using different bases (e.g., NaOH, KOH, tromethamine (Tris)) to form different salts and evaluate their stability.[4]

Troubleshooting Guide 2: Co-solvency

This technique involves using a water-miscible organic solvent (a co-solvent) to reduce the polarity of the aqueous medium. This makes the solvent system more "hospitable" to the hydrophobic parts of your molecule, thereby increasing solubility.[8][9][]

Q: What are common co-solvents and how much should I use?

A: The choice and concentration of a co-solvent depend on the specific application and any downstream toxicity constraints (e.g., in cell-based assays).

Co-solventTypical Starting ConcentrationNotes
Ethanol 10-40% (v/v)Generally well-tolerated in many biological systems at low concentrations.[24]
Propylene Glycol (PG) 10-50% (v/v)A common vehicle for both oral and parenteral formulations.[8]
Polyethylene Glycol 400 (PEG 400) 20-60% (v/v)Effective for highly lipophilic compounds; can be viscous.[24]
Dimethyl Sulfoxide (DMSO) <10% for screening, <1% for cell assaysA very strong solvent, but can have cellular toxicity. Often used for stock solutions.[10][25]
Experimental Protocol: Co-solvent Screening
  • Stock Solution: Prepare a high-concentration stock solution of your compound in a strong organic solvent (e.g., 100% DMSO or Ethanol).

  • Solvent Systems: Prepare a series of aqueous solutions containing different co-solvents at various concentrations (e.g., 10%, 20%, 40%, 60% of PG in water).

  • Titration/Addition: Add a small aliquot of the stock solution to each co-solvent system.

  • Observation: Visually inspect for precipitation immediately and after a set time (e.g., 2 hours). The highest concentration that remains clear is the approximate solubility in that system.

  • Optimization: For the most promising systems, perform a full solubility determination as described in the pH adjustment protocol.

G cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis A Prepare Drug Stock (e.g., in DMSO) C Add Stock to Co-solvent Systems A->C B Prepare Co-solvent Systems (e.g., 10%, 20% PEG 400 in water) B->C D Vortex and Equilibrate C->D E Visually Inspect for Precipitation D->E F Identify Systems with No Precipitation E->F G Proceed to Quantitative Analysis F->G

Caption: Workflow for screening co-solvent systems.

Q: My compound precipitates when I dilute the co-solvent formulation into an aqueous buffer. How can I prevent this?

A: This is a common issue known as "crashing out." The co-solvent is diluted to a point where it can no longer maintain the drug's solubility. Troubleshooting:

  • Combine Methods: Use a combination of pH adjustment and a co-solvent. First, dissolve the compound in a basic buffer, then add a co-solvent. This combined approach is often more robust.[][24]

  • Use a Surfactant: Adding a surfactant to the system can help stabilize the drug particles and prevent precipitation upon dilution.[10]

Troubleshooting Guide 3: Surfactant-Mediated Solubilization

Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[12][26] The hydrophobic core of the micelle can encapsulate your poorly soluble compound, while the hydrophilic shell keeps the entire structure dissolved in water.[11][13]

Q: Which surfactant should I use and at what concentration?

A: Non-ionic surfactants are generally preferred for biological applications due to their lower toxicity.[10][13] The concentration must be above the CMC.

SurfactantTypeCommon Concentration RangeNotes
Polysorbate 80 (Tween® 80) Non-ionic0.1 - 5% (w/v)Widely used in pharmaceutical formulations.
Polysorbate 20 (Tween® 20) Non-ionic0.1 - 5% (w/v)Similar to Tween 80, common in biopharmaceutical formulations.
Poloxamer 407 Non-ionic1 - 20% (w/v)Can form thermo-responsive gels at higher concentrations.[27]
Sodium Dodecyl Sulfate (SDS) Anionic0.5 - 2% (w/v)A very effective solubilizer but can denature proteins and has higher toxicity.[27]
Experimental Protocol: Surfactant Screening
  • Prepare Surfactant Solutions: Make a series of aqueous solutions for each selected surfactant at concentrations well above their CMC.

  • Add Compound: Add an excess amount of your compound to each surfactant solution.

  • Equilibrate: Agitate the mixtures at a constant temperature for 24-48 hours.

  • Separate & Quantify: Centrifuge or filter to remove undissolved drug and quantify the concentration in the clear micellar solution via HPLC.

Troubleshooting Guide 4: Cyclodextrin Complexation

Cyclodextrins (CDs) are donut-shaped molecules with a hydrophobic interior and a hydrophilic exterior.[15][17] They can encapsulate a "guest" molecule—like your compound—within their cavity, forming a water-soluble inclusion complex.[14][28] This is a powerful technique for significantly increasing the solubility of BCS Class II compounds.[]

Q: Which cyclodextrin is right for my molecule?

A: The choice depends on the size of your molecule fitting into the CD cavity. For a molecule with aromatic rings like yours, β-cyclodextrins are often a good starting point.[] Modified cyclodextrins are generally preferred as they have much higher aqueous solubility and lower toxicity than the parent CDs.

CyclodextrinCavity SizeKey Features
α-Cyclodextrin SmallSuitable for small aromatic rings.[]
β-Cyclodextrin MediumFits most drug scaffolds, but has low aqueous solubility itself.[]
γ-Cyclodextrin LargeUsed for larger molecules like macrocycles.[]
Hydroxypropyl-β-CD (HP-β-CD) MediumHigh aqueous solubility, widely used in parenteral formulations.[15]
Sulfobutylether-β-CD (SBE-β-CD) MediumHigh aqueous solubility, negatively charged, can interact with basic drugs.[15]
Experimental Protocol: Phase Solubility Study

This experiment determines if a complex is formed and quantifies the stability constant.

  • Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

  • Add Compound: Add an excess amount of your compound to each CD solution.

  • Equilibrate: Shake the vials at a constant temperature until equilibrium is reached (24-72 hours).

  • Separate & Quantify: Filter the solutions and measure the concentration of the dissolved drug by HPLC.

  • Analysis: Plot the total drug solubility against the cyclodextrin concentration. A linear relationship (an Aₗ-type diagram) indicates the formation of a soluble 1:1 complex. The slope can be used to calculate the complexation efficiency and stability constant.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare CD Solutions (0-50 mM HP-β-CD) B Add Excess Compound to Vials A->B C Agitate at Constant Temp (24-72h) B->C D Filter Samples C->D E Quantify Drug Conc. (HPLC) D->E F Plot Drug Solubility vs. CD Conc. E->F G Determine Stoichiometry & Stability F->G

Caption: Workflow for a cyclodextrin phase solubility study.

References
  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Available at: [Link]

  • Al-kassas, R., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]

  • Cosolvent - Wikipedia. Available at: [Link]

  • Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Chaudhary, A., & Patel, J. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. PubMed. Available at: [Link]

  • Solubility Enhancement of Gemfibrozil Using Omega 3 Oil for a Potential Antihyperlipidemic Activity. JCPR. Available at: [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available at: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available at: [Link]

  • An Overview on Applications of Gemfibrozil Nano-Formulation in Hyperlipidemia. Sciforum. Available at: [Link]

  • Kumar, L., & Kaur, G. (2021). A recent overview of surfactant–drug interactions and their importance. PMC. Available at: [Link]

  • Zhang, D., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. Available at: [Link]

  • Why salt formation of weak acid increases the drug solubility?. ResearchGate. Available at: [Link]

  • Improving Dissolution Rate of Gemfibrozil by Multicomponent Crystal Formation with Succinic Acid. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Micellar Drug Delivery System. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • Formulation and optimization of nanosuspension for improving solubility and dissolution of gemfibrozil. SciSpace. Available at: [Link]

  • Micellar solubilization of drugs. University of Alberta. Available at: [Link]

  • Castillo, J. A., et al. (2010). A Comprehensive Study of Gemfibrozil Complexation with β-Cyclodextrins in Aqueous Solution Using Different Analytical Techniques. PMC. Available at: [Link]

  • Lin, H.-Y., et al. (2022). Role of Surfactant Micellization for Enhanced Dissolution of Poorly Water-Soluble Cilostazol Using Poloxamer 407-Based Solid Dispersion via the Anti-Solvent Method. PMC. Available at: [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. Available at: [Link]

  • Gao, Z., et al. (2012). Strategies to improve micelle stability for drug delivery. PMC - NIH. Available at: [Link]

  • What pH for Complete Reprotonation of an Acid?. Reddit. Available at: [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. Available at: [Link]

  • Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer?. Pearson. Available at: [Link]

  • carboxylic acids as acids. Chemguide. Available at: [Link]

  • Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. PubMed. Available at: [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. Available at: [Link]

  • Improving the Water Solubility of Poorly Soluble Drugs. Basicmedical Key. Available at: [Link]

Sources

troubleshooting low yield in 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid (CAS: 789469-67-6). This structurally complex α -aryloxy- α -methylhydrocinnamic acid derivative is a critical building block, frequently utilized in the development of dual PPAR α/γ agonists for metabolic disorders[1].

Synthesizing this molecule requires navigating severe steric hindrance and competing side reactions. This guide provides mechanistic insights, troubleshooting FAQs, and field-validated protocols to optimize your yield.

Part 1: Mechanistic Workflow & Causality

The synthesis of this sterically congested quaternary carboxylic acid typically involves three core transformations[1]:

  • Williamson Etherification of 4-isopropylphenol with an α -halo ester (e.g., ethyl 2-bromopropanoate).

  • α -Alkylation via enolate formation to install the benzyl group at the quaternary center.

  • Saponification of the highly hindered ester to yield the final free acid.

Each step presents unique electronic and steric challenges. The diagnostic workflow below maps the critical path and our recommended troubleshooting interventions.

SynthesisWorkflow Start 4-Isopropylphenol + Ethyl 2-bromopropanoate Step1 Step 1: Williamson Etherification (K2CO3, DMF) Start->Step1 Issue1 Issue: Elimination to Ethyl Acrylate Solution: Use Cs2CO3, 0°C to RT Step1->Issue1 Troubleshoot Intermediate1 Ethyl 2-(4-isopropylphenoxy)propanoate Step1->Intermediate1 Optimized Step2 Step 2: Alpha-Benzylation (LDA, Benzyl Bromide, THF, -78°C) Intermediate1->Step2 Issue2 Issue: Poor Alkylation (Sterics) Solution: Add DMPU co-solvent Step2->Issue2 Troubleshoot Intermediate2 Ethyl 2-(4-isopropylphenoxy)- 2-methyl-3-phenylpropanoate Step2->Intermediate2 Optimized Step3 Step 3: Ester Hydrolysis (NaOH, EtOH/H2O) Intermediate2->Step3 Issue3 Issue: Steric Shielding of Carbonyl Solution: KOTMS (Anhydrous Cleavage) Step3->Issue3 Troubleshoot Product 2-(4-Isopropylphenoxy)-2-methyl- 3-phenylpropanoic acid Step3->Product Optimized

Figure 1: Mechanistic workflow and troubleshooting interventions for the target synthesis.

Part 2: Troubleshooting FAQs

Q1: During the initial etherification, I am observing significant amounts of ethyl acrylate byproduct and low product yield. How do I prevent this?

  • Expert Insight: The α -proton of ethyl 2-bromopropanoate is highly acidic. When using a hard base like NaH or K2​CO3​ , the base can act as a Brønsted base rather than a nucleophilic mediator, abstracting the proton and ejecting the bromide leaving group via an E2 pathway to form ethyl acrylate.

  • Solution: Switch to Cesium Carbonate ( Cs2​CO3​ ) in DMF at 0 °C, slowly warming to room temperature. The larger, highly polarizable cesium cation provides a more "naked" and reactive phenoxide, accelerating the desired SN​2 substitution pathway and suppressing the E2 elimination.

Q2: My α -benzylation step (using LDA and benzyl bromide) stalls at 20-30% conversion. I see unreacted starting material and complex degradation. What is going wrong?

  • Expert Insight: You are attempting to form a highly congested quaternary carbon. The enolate of ethyl 2-(4-isopropylphenoxy)propanoate is bulky, and the incoming benzyl bromide faces massive steric repulsion (A-strain). Furthermore, prolonged reaction times at higher temperatures lead to enolate decomposition (e.g., ketene formation).

  • Solution: Introduce a highly polar, aprotic co-solvent like DMPU (N,N'-dimethylpropyleneurea) to the THF solution prior to adding the electrophile. DMPU solvates the lithium cation, breaking up unreactive enolate hexamers into highly reactive monomers, thereby lowering the activation energy for the SN​2 attack.

Q3: The final saponification of the ethyl ester is completely failing. Standard LiOH/MeOH/H2O at reflux for 24 hours yields only recovered starting material. How can I hydrolyze this ester?

  • Expert Insight: The carbonyl carbon is shielded by a neo-pentyl-like quaternary center. The bulky 4-isopropylphenoxy and benzyl groups physically block the Bürgi-Dunitz trajectory (the ~107° angle of approach required for the hydroxide nucleophile to attack the π∗ orbital of the carbonyl).

  • Solution: Abandon standard aqueous hydroxide conditions. Instead, utilize Potassium Trimethylsilanolate (KOTMS) in anhydrous THF[2]. KOTMS operates via an anhydrous nucleophilic attack that is exceptionally effective for sterically hindered esters, driving the equilibrium forward by precipitating the resulting potassium carboxylate salt[3].

Part 3: Validated Experimental Protocols

Protocol A: DMPU-Accelerated α -Alkylation

This protocol ensures high-yielding benzylation at the sterically hindered α -position.

  • Preparation: Charge a flame-dried flask with diisopropylamine (1.1 eq) and anhydrous THF (0.5 M) under an argon atmosphere. Cool to -78 °C.

  • Base Formation: Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise. Stir for 30 min.

  • Enolization: Add a solution of ethyl 2-(4-isopropylphenoxy)propanoate (1.0 eq) in THF dropwise. Stir for 1 h at -78 °C.

    • Self-Validation Check: Quench a 0.1 mL aliquot in D2​O and analyze via crude 1H -NMR; complete disappearance of the α -proton signal (quartet, ~4.7 ppm) confirms 100% enolization.

  • Activation & Alkylation: Add anhydrous DMPU (2.0 eq) followed immediately by benzyl bromide (1.2 eq).

  • Maturation: Maintain at -78 °C for 2 hours, then slowly warm to -20 °C over 4 hours.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, wash with brine, dry over MgSO4​ , and concentrate.

Protocol B: Anhydrous Ester Cleavage using KOTMS

This protocol bypasses steric shielding to cleave the quaternary ester[2],[3].

  • Setup: Dissolve the sterically hindered ethyl 2-(4-isopropylphenoxy)-2-methyl-3-phenylpropanoate (1.0 eq) in anhydrous THF (0.2 M) under a nitrogen atmosphere.

  • Reagent Addition: Add Potassium Trimethylsilanolate (KOTMS) (3.0 eq) in one rapid portion.

  • Reaction: Stir the suspension vigorously at room temperature for 16-24 hours.

    • Self-Validation Check: As the reaction progresses, the highly polar potassium carboxylate salt of the product will precipitate out of the non-polar THF solution, providing a direct visual indicator of conversion.

  • Isolation: Concentrate the mixture under reduced pressure. Partition the residue between Et2​O and 1M aqueous NaOH. Discard the organic layer (which contains cleaved siloxane byproducts).

  • Acidification: Cool the aqueous layer to 0 °C, acidify to pH 2 using 2M HCl, and extract with EtOAc. Dry over MgSO4​ and concentrate to yield the pure 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid.

Part 4: Quantitative Data Presentation

Table 1: Comparison of Ester Cleavage Methods for α -Quaternary Aryloxy Esters

Cleavage MethodReagentsSolvent SystemTemp (°C)Time (h)Typical Yield (%)Mechanistic Notes
Standard Hydrolysis LiOH (5.0 eq)THF / MeOH / H2​O 6524< 5Complete recovery of starting material due to steric block.
Harsh Hydrolysis KOH (10.0 eq)Ethylene Glycol1501245 - 60Forces reaction via thermal energy; significant degradation observed.
Anhydrous Silanolate KOTMS (3.0 eq)Anhydrous THF251685 - 95Clean conversion; driven by precipitation of the potassium salt[3].

References

[1] Title: Design and Synthesis of α -Aryloxy- α -methylhydrocinnamic Acids: A Novel Class of Dual Peroxisome Proliferator-Activated Receptor α/γ Agonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

[3] Title: Scope and Limitations of Sodium and Potassium Trimethylsilanolate as Reagents for Conversion of Esters to Carboxylic Acids Source: Croatica Chemica Acta URL: [Link]

Sources

preventing degradation of 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid during long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical liabilities of 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid .

While this compound—structurally related to the 1[1]—is highly valuable for lipid metabolism research, its molecular architecture contains three critical vulnerabilities: a photolabile phenoxy ether linkage, an oxygen-sensitive tertiary benzylic carbon, and a backbone susceptible to microbial dioxygenases.

This guide moves beyond basic handling instructions to explain the causality behind degradation, providing you with self-validating protocols to ensure absolute scientific integrity during long-term storage.

Part 1: Core Troubleshooting & FAQs

Q1: Why is my stock solution changing color and losing potency when stored on the benchtop? A: Photo-oxidation and homolytic ether cleavage. Causality: Phenoxypropanoic acid derivatives strongly absorb UV and high-energy visible light. This photon excitation leads to the homolytic cleavage of the C–O ether bond. The resulting 4-isopropylphenoxy radical abstracts a hydrogen atom from the surrounding solvent, yielding 4-isopropylphenol and a propanoic acid derivative. Solution: Never store solutions in clear glass. Use amber vials and minimize exposure to ambient laboratory lighting during aliquoting.

Q2: I stored the solid compound in a desiccator at room temperature, but LC-MS shows a new peak with a +16 Da mass shift. What happened? A: Auto-oxidation of the isopropyl group. Causality: The isopropyl group attached to the phenyl ring contains a highly reactive tertiary benzylic carbon. In the presence of ambient oxygen and trace heat, this carbon undergoes free-radical auto-oxidation to form a hydroperoxide intermediate (-OOH). This is the exact mechanistic liability exploited in the industrial 2[2]. The addition of one oxygen atom shifts the mass by exactly +16 Da, ultimately compromising receptor binding affinity. Solution: Purge all storage containers with inert gas (Argon or Nitrogen) and store the solid at -20°C to arrest radical propagation kinetics.

Q3: My aqueous assay buffers containing the compound degrade rapidly over a few weeks at 4°C. Is the carboxylic acid hydrolyzing? A: No, this is microbial enzymatic degradation. Causality: The ether bond in phenoxypropanoic acids is highly resistant to spontaneous aqueous hydrolysis. However, ubiquitous environmental bacteria (such as Sphingomonas herbicidovorans MH) express3[3]. These enzymes specifically target and cleave the ether bond of chiral phenoxyalkanoic acids, utilizing them as a carbon source even at refrigeration temperatures. Solution: Aqueous stocks must be sterilized via 0.22 µm filtration immediately upon preparation.

Part 2: Quantitative Degradation Summary

To facilitate rapid experimental planning, the kinetic profiles of the three primary degradation pathways are summarized below:

Degradation PathwayPrimary StressorReaction KineticsPrimary LC-MS IndicatorPreventive Action
Photo-oxidation UV/Vis Light (250-400 nm)Fast (Hours to Days)Cleavage (Yields 4-isopropylphenol, ~136 Da)Amber glass, darkness
Auto-oxidation O₂, Heat (>25°C)Moderate (Weeks)+16 Da (Hydroperoxide formation)Argon overlay, -20°C
Enzymatic Cleavage Moisture, BacteriaExponential (Days)Cleavage (Yields achiral phenols)0.22 µm sterile filtration

Part 3: Self-Validating Experimental Protocols

Protocol A: Preparation and Anaerobic Storage of Master Stocks

Objective: To formulate a 10 mM master stock in DMSO while preventing auto-oxidation and photo-degradation.

  • Preparation: Weigh the solid 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid inside a dark or low-light environment.

  • Dissolution: Dissolve in anhydrous, amine-free DMSO.

  • Sterilization: Pass the solution through a 0.22 µm PTFE syringe filter into sterile, pre-baked amber glass vials.

  • Inert Overlay: Insert an Argon gas line into the vial headspace. Purge gently for 15 seconds to displace all ambient oxygen. Cap immediately with a PTFE-lined septum.

  • Self-Validation Checkpoint: The Day-0 Baseline. Immediately after sealing, extract a 5 µL aliquot using a gas-tight syringe and run a baseline LC-UV (254 nm). A single sharp peak confirms a degradation-free preparation. Store the chromatogram; this is your absolute reference standard for future mass-balance calculations. Store vials at -20°C.

Protocol B: Forced Degradation Assay (Stability Validation)

Objective: To validate the integrity of your storage system by intentionally stressing the compound and mapping the degradant peaks.

  • Oxidative Stress: Spike a 1 mM sample with 3% H₂O₂ and incubate at 40°C for 24 hours to force the formation of the +16 Da hydroperoxide peak.

  • Photolytic Stress: Expose a 1 mM sample in a clear vial to direct UV light (254 nm) for 4 hours to force ether cleavage.

  • Self-Validation Checkpoint: Mass Balance Verification. Run the stressed samples via LC-MS. The mass balance must equal 100%—meaning the sum of the Area Under the Curve (AUC) for the remaining parent peak plus all degradant peaks must match the AUC of your Day-0 control. If the total AUC is <95%, volatile degradants (like acetone from hydroperoxide decomposition) have escaped, indicating your analytical seal was compromised during the stress test.

Part 4: Mechanistic Visualization

StabilityWorkflow Target 2-(4-Isopropylphenoxy)-2-methyl -3-phenylpropanoic acid Light UV/Vis Light Target->Light Exposure Oxygen Oxygen (O2) / Heat Target->Oxygen Exposure Microbes Microbial Contamination (Dioxygenases) Target->Microbes Exposure PhotoOx Photo-oxidation & Ether Cleavage Light->PhotoOx AutoOx Auto-oxidation to Hydroperoxide Oxygen->AutoOx EnzCleave Enzymatic Ether Cleavage Microbes->EnzCleave Amber Amber Glass Vials Amber->Light Blocks Argon Argon Overlay & -20°C Argon->Oxygen Displaces Filter 0.22 µm Sterile Filtration Filter->Microbes Prevents

Fig 1. Degradation pathways and targeted preventive strategies for phenoxypropanoic acid stability.

References

  • Chemistory of Fibrates - PMC - NIH. National Institutes of Health (NIH). Available at: [Link]

  • Cumene process. Wikipedia. Available at:[Link]

  • Purification and Characterization of Two Enantioselective α-Ketoglutarate-Dependent Dioxygenases, RdpA and SdpA, from Sphingomonas herbicidovorans MH. Applied and Environmental Microbiology - ASM Journals. Available at:[Link]

Sources

Technical Support Center: Troubleshooting Fluorometric Assays for 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Optimization & Troubleshooting Portal. This guide is designed for researchers, scientists, and drug development professionals working with 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid (CAS 789469-67-6) . Due to its specific physicochemical properties, this compound frequently introduces high background noise in fluorometric high-throughput screening (HTS) and biochemical assays.

Below, you will find a mechanistic breakdown of these artifacts, self-validating diagnostic protocols, and targeted solutions to restore your assay's signal-to-background ratio.

Section 1: Mechanistic Overview (The "Why")

To effectively troubleshoot background noise, we must first understand the causality driven by the compound's structure. 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid is a highly lipophilic molecule, characterized by an isopropyl group, a phenoxy ring, and a phenylpropanoic acid moiety.

When introduced into standard aqueous assay buffers, this hydrophobicity drives two primary mechanisms of assay interference [1][2]:

  • Aggregation-Induced Rayleigh Scattering: At concentrations as low as the low-micromolar range (the Critical Aggregation Concentration, or CAC), the compound forms colloidal aggregates or micelles. When struck by the excitation beam of a fluorometer, these colloids scatter light (Rayleigh scattering). Because optical filters in plate readers are not perfect, this scattered light bleeds into the emission detector, creating a massive false-positive "fluorescent" signal [2].

  • Non-Specific Binding (NSB) & Localized Quenching: The lipophilic tail of the compound actively seeks out hydrophobic surfaces, such as the walls of untreated polystyrene microplates. This localized concentration can trap fluorophores or cause Inner Filter Effects (IFE), artificially altering the baseline readout [1].

Section 2: Diagnostic Workflows & Step-by-Step Methodologies

Before altering your entire assay, you must definitively diagnose whether the noise is caused by physical aggregation (scattering) or chemical autofluorescence (the aromatic rings absorbing and emitting light).

Protocol 1: The "Detergent Drop" Diagnostic Test

Causality: This is a self-validating system. If the background noise is caused by colloidal light scattering, breaking the micelles with a surfactant will instantly eliminate the noise. If the noise is true chemical autofluorescence, the signal will persist regardless of the compound's aggregation state.

Step-by-Step Methodology:

  • Prepare Baselines: Aliquot 100 µL of your standard 1X assay buffer (strictly excluding the biological target/enzyme) into three wells of a black microplate.

  • Add Compound: Spike Well 2 and Well 3 with your working concentration (e.g., 10 µM) of 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid.

  • Initial Read: Measure the baseline fluorescence of all three wells at your assay's specific excitation/emission wavelengths.

  • The Detergent Drop: Add 1 µL of 1% Triton X-100 to Well 3 (yielding a final concentration of ~0.01%, which is below its Critical Micelle Concentration).

  • Incubate & Re-read: Pipette to mix thoroughly, incubate for 5 minutes at room temperature, and re-read the plate.

  • Data Interpretation:

    • Signal drops significantly in Well 3: The compound was forming aggregates and scattering light.

    • Signal remains high in Well 3: The compound exhibits true autofluorescence at your chosen wavelengths.

Table 1: Buffer Additive Optimization Matrix

If your diagnostic test reveals aggregation-induced scattering, summarize your mitigation strategy using the quantitative parameters below to keep the compound monomeric without denaturing your target [1].

AdditiveRecommended ConcentrationMechanism of ActionImpact on 789469-67-6
Triton X-100 0.01% - 0.05% (v/v)Non-ionic surfactant; disrupts hydrophobic interactions.Breaks down colloidal aggregates; eliminates Rayleigh scattering.
CHAPS 1 mM - 2 mMZwitterionic detergent; mild on sensitive proteins.Solubilizes the compound without denaturing the biological target.
BSA (Fatty Acid Free) 0.1% (w/v)Carrier protein; acts as a "hydrophobic sink".Binds the lipophilic tail, keeping the compound monomeric in solution.
DMSO ≤ 1% (v/v)Organic co-solvent.Improves initial solubility but is insufficient alone to prevent micelle formation.

Section 3: Troubleshooting Guide & FAQs

Q1: I am seeing a massive spike in baseline fluorescence when I add the compound, even without the enzyme. How do I fix this? A: This is classic aggregation-induced scattering. Implement the addition of a carrier protein like 0.1% Bovine Serum Albumin (BSA) or a mild non-ionic detergent (see Table 1). BSA acts as a "hydrophobic sink," binding the lipophilic moieties of the compound and keeping it in a monomeric state, thereby eliminating the scattering effect entirely.

Q2: My assay requires UV/Blue excitation (e.g., AMC or DAPI filters), and the background is still high after adding detergents. What is the next step? A: If detergents do not resolve the issue, the compound's aromatic rings (the phenoxy and phenyl groups) are absorbing UV light and exhibiting true autofluorescence. The solution is to red-shift your assay. Switch to a fluorophore with excitation/emission > 550 nm (e.g., Resorufin, Cy5, or Texas Red) to bypass the compound's native spectral footprint [1].

Q3: What is the best microplate type to minimize noise for this specific lipophilic acid? A: Standard untreated polystyrene plates exacerbate Non-Specific Binding (NSB). Switch to Non-Binding Surface (NBS) black microplates . Black plates absorb scattered light (reducing optical crosstalk between wells), and the hydrophilic NBS coating prevents the hydrophobic compound from coating the well walls and artificially concentrating.

Section 4: Diagnostic Logic Flowchart

TroubleshootingFlow Start High Background Noise Detected in Assay Test1 Run Buffer + Compound (No Target) Control Start->Test1 Decision1 Does high signal persist? Test1->Decision1 TargetNoise Matrix/Target Autofluorescence Decision1->TargetNoise No CompNoise Compound-Driven Interference Decision1->CompNoise Yes Test2 Perform 'Detergent Drop' (Add 0.01% Triton X-100) CompNoise->Test2 Decision2 Does signal drop significantly? Test2->Decision2 AggScat Diagnosis: Aggregation & Light Scattering Decision2->AggScat Yes TrueAuto Diagnosis: True Autofluorescence Decision2->TrueAuto No

Fig 1: Diagnostic workflow for isolating background noise sources in fluorometric assays.

References

  • Title: Interference with Fluorescence and Absorbance - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]

  • Title: Continuous On-Site Label-Free ATP Fluorometric Assay Based on Aggregation-Induced Emission of Silole Source: Langmuir - ACS Publications URL: [Link]

Technical Support Center: Resolving LC-MS Co-elution of 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic Acid and Its Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving co-elution issues in the LC-MS analysis of 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid and its process-related impurities. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable troubleshooting advice.

Co-elution, where two or more compounds elute from the chromatographic column at the same time, is a significant challenge in pharmaceutical analysis.[1] It compromises the accuracy of quantification and the reliability of impurity profiling.[1] This is particularly true for structurally similar molecules like the API (Active Pharmaceutical Ingredient) and its impurities. This guide will walk you through a systematic approach to diagnose and resolve these complex separation challenges.

I. Understanding the Challenge: The Analyte and Potential Impurities

2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid is a chiral molecule, and its synthesis can lead to a variety of impurities.[2] These can include diastereomers, enantiomers, and structurally related compounds arising from starting materials, by-products, or degradation.

Potential Impurities: Based on common synthetic routes for similar compounds, potential impurities could include:

  • Starting materials: p-isopropylphenol, 2-bromo-2-methylpropanoic acid, etc.

  • Positional isomers: Compounds where the isopropyl group or other substituents are in different positions on the phenyl ring.

  • Related substances: Compounds with slight modifications to the core structure, such as variations in the alkyl chain.[3][4][5][6][7]

  • Enantiomers/Diastereomers: Due to the chiral center, the presence of stereoisomers is highly probable.[2][8][9]

The structural similarity of these compounds often leads to co-elution, making their separation and quantification a complex task.

II. Troubleshooting Guide: A Step-by-Step Approach to Resolving Co-elution

When faced with co-eluting peaks, a systematic approach is crucial. The following guide provides a logical workflow to identify the root cause and implement effective solutions.

Step 1: Confirming Co-elution

Before embarking on extensive method development, it's essential to confirm that you are indeed dealing with co-elution and not another issue like poor peak shape.

  • Visual Inspection of the Chromatogram: Look for signs of asymmetry, such as shoulders or merged peaks.[1] A perfectly symmetrical peak does not guarantee purity, as complete co-elution can occur.[1]

  • Mass Spectrometry to the Rescue: The mass spectrometer is a powerful tool for detecting co-elution.

    • Examine the Mass Spectrum Across the Peak: If the mass spectrum changes across the chromatographic peak, it's a clear indication of multiple components.

    • Extracted Ion Chromatograms (EICs): If you have an idea of the potential impurities and their molecular weights, you can plot EICs for each specific m/z value. If multiple EICs show a peak at the same retention time, you have co-elution.[10]

Troubleshooting Workflow

Coelution_Troubleshooting Start Co-elution Suspected Confirm Confirm with MS Data (EICs, Peak Purity) Start->Confirm Is_MS_Resolvable Can MS differentiate isobaric/isomeric species? Confirm->Is_MS_Resolvable Optimize_MS Optimize MS Parameters (Resolution, Collision Energy) Is_MS_Resolvable->Optimize_MS Yes Chrom_Optimization Chromatographic Optimization Is_MS_Resolvable->Chrom_Optimization No Optimize_MS->Chrom_Optimization Mobile_Phase Mobile Phase Modification Chrom_Optimization->Mobile_Phase Column_Chem Change Column Chemistry Mobile_Phase->Column_Chem Other_Params Adjust Other Parameters (Gradient, Temp, Flow) Column_Chem->Other_Params Resolved Co-elution Resolved Other_Params->Resolved Success Not_Resolved Still Not Resolved Other_Params->Not_Resolved Failure Advanced_Tech Consider Advanced Techniques (2D-LC, Ion Mobility) Not_Resolved->Advanced_Tech

Sources

optimizing plasma extraction efficiency of 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid

Welcome to the Technical Support Center. This guide is engineered for bioanalytical scientists and drug development professionals tasked with quantifying 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid in human or animal plasma.

Before troubleshooting, it is critical to understand the physicochemical causality governing this molecule's behavior. As a phenoxypropanoic acid derivative, this compound is characterized by:

  • High Lipophilicity (LogP > 4.0): Driven by the bulky isopropylphenoxy and phenyl rings.

  • Acidic Nature (pKa ~3.5): The α -phenoxy carboxylic acid moiety is highly ionizable.

  • Extensive Plasma Protein Binding (>95%): The lipophilic rings intercalate into the hydrophobic pockets of human serum albumin (HSA), while the carboxylate anion forms strong electrostatic bridges with basic amino acid residues.

Understanding these three pillars is the key to resolving poor recovery, high variability, and matrix effects.

Part 1: Troubleshooting FAQs & Causality

Q1: We are using a standard Protein Precipitation (PPT) method with 100% Acetonitrile (3:1 ratio), but our absolute recovery is hovering below 40%. Why is the drug being lost? A1: The loss is caused by the compound's aggressive affinity for plasma proteins. When you add neutral acetonitrile, you successfully precipitate the proteins, but the electrostatic bonds between the drug's carboxylate group and albumin remain intact. The drug is pulled down into the protein pellet rather than partitioning into the supernatant[1].

  • The Fix: You must chemically disrupt the protein-drug interaction before or during the crash. Add 2% Formic Acid to your organic crash solvent. The highly acidic environment (pH < 3.0) protonates the drug's carboxylic acid, neutralizing its negative charge, breaking the electrostatic bond with albumin, and forcing the drug into the organic supernatant[1].

Q2: We switched to Liquid-Liquid Extraction (LLE) using Ethyl Acetate to clean up the matrix, but our inter-batch recovery is highly variable (CV > 20%). How do we stabilize this? A2: Variability in LLE for acidic drugs is almost exclusively a pH control failure. According to partition theory, an acidic analyte will only partition efficiently into an organic solvent if it is in its neutral, unionized state[2]. Because the pKa of this compound is ~3.5, extracting it at physiological plasma pH (7.4) means >99% of the drug is ionized and water-soluble.

  • The Fix: You must drive the equilibrium toward the neutral species by lowering the aqueous phase pH to at least 2 units below the pKa[2]. Pre-treat the plasma with 2% Phosphoric Acid ( H3​PO4​ ) to uniformly drop the pH to ≤2.0 before adding your organic solvent. This ensures >99% of the molecules are protonated and lipophilic.

Q3: We are seeing severe ion suppression in our LC-MS/MS chromatograms, likely from phospholipids. Which Solid-Phase Extraction (SPE) chemistry provides the highest purity? A3: For highly lipophilic acids, Mixed-Mode Anion Exchange (MAX) is the definitive gold standard[3]. A MAX sorbent utilizes a dual-retention mechanism: a lipophilic reversed-phase backbone and a positively charged quaternary amine.

  • The Mechanism: By loading the plasma at a neutral pH (pH 7.0), the drug remains ionized and "locks" onto the anion exchange sites. Because the analyte is ionically anchored, you can aggressively wash the cartridge with 100% methanol to strip away neutral lipids and ion-suppressing phospholipids without losing your drug. You then elute using an acidic organic solvent (e.g., 5% Formic Acid in Methanol), which neutralizes the drug's charge, breaks the ionic bond, and releases it into the collection tube[3].

Part 2: Diagnostic & Workflow Visualizations

Troubleshooting Start Issue: Low Recovery or High Variability in Plasma Extraction CheckMethod Identify Current Extraction Methodology Start->CheckMethod PPT Protein Precipitation (PPT) CheckMethod->PPT LLE Liquid-Liquid Extraction (LLE) CheckMethod->LLE SPE Solid-Phase Extraction (SPE) CheckMethod->SPE PPT_Fix Add 2% Formic Acid to Crash Solvent (Disrupts Protein Binding) PPT->PPT_Fix Drug trapped in protein pellet LLE_Fix Acidify Plasma to pH ≤ 2.0 (2 Units Below pKa) Before Organic Addition LLE->LLE_Fix Poor partitioning due to ionization SPE_Fix Use Mixed-Mode Anion Exchange (MAX). Elute with 5% Formic Acid in MeOH SPE->SPE_Fix Drug lost during wash steps

Figure 1: Decision tree for troubleshooting low plasma extraction recovery based on methodology.

SPEWorkflow Load 1. LOAD Plasma at pH 7.0 Retain Analyte Retained (Ionic + Hydrophobic) Load->Retain Wash1 2. WASH 1 5% NH4OH in Water Retain->Wash1 Removes proteins Wash2 3. WASH 2 100% Methanol Wash1->Wash2 Removes neutral lipids Elute 4. ELUTE 5% Formic Acid in MeOH Wash2->Elute Breaks ionic bond Collect Pure Analyte Ready for LC-MS/MS Elute->Collect

Figure 2: Mixed-Mode Anion Exchange (MAX) SPE workflow for acidic drugs.

Part 3: Extraction Method Comparison Data

Extraction MethodPrimary Mechanism of ActionExpected RecoveryMatrix Effect (Phospholipid Removal)Recommended Reagents
Acidified PPT Solvent-induced protein denaturation + pH shift85 - 95%Poor (High ion suppression)Acetonitrile with 2% Formic Acid
Optimized LLE pH-driven organic partitioning (Neutralization)75 - 85%Moderate (Removes most proteins/salts)2% H3​PO4​ (aq) / Methyl tert-butyl ether (MTBE)
MAX SPE Dual-mode retention (Anion exchange + Hydrophobic)> 90%Excellent (Negligible ion suppression)Wash: 100% MeOH. Elute: 5% Formic Acid in MeOH

Part 4: Self-Validating Experimental Protocols

To ensure compliance with FDA Bioanalytical Method Validation guidelines[4], both protocols below are designed as self-validating systems . This is achieved by incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) at the very first step. Tracking the SIL-IS peak area variance across your run will instantly flag pipetting errors, extraction failures, or localized matrix effects.

Protocol A: pH-Driven Liquid-Liquid Extraction (LLE)

Best for laboratories prioritizing cost-efficiency and moderate throughput.

  • Aliquoting & IS Addition: Transfer 100 µL of human plasma into a 2 mL microcentrifuge tube. Add 10 µL of SIL-IS working solution and vortex for 10 seconds.

  • Acidification (Critical Step): Add 100 µL of 2% Phosphoric Acid ( H3​PO4​ ) to the sample. Vortex vigorously for 30 seconds. Causality: This drops the pH to ~2.0, ensuring the propanoic acid moiety is fully protonated and lipophilic.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Partitioning: Shake on a mechanical multi-tube vortexer for 10 minutes at high speed to maximize the surface area between the aqueous and organic phases.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer & Evaporation: Transfer 800 µL of the upper organic layer to a clean 96-well collection plate. Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).

Protocol B: Mixed-Mode Anion Exchange (MAX) SPE

Best for high-sensitivity LC-MS/MS assays requiring maximum lipid removal.

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of SIL-IS. Dilute with 200 µL of 50 mM Ammonium Acetate buffer (pH 7.0). Vortex well. Causality: Dilution reduces sample viscosity, and pH 7.0 ensures the drug is negatively charged for ion-exchange binding.

  • Cartridge Conditioning: Condition a 30 mg / 1 mL MAX SPE cartridge with 1.0 mL Methanol, followed by 1.0 mL 50 mM Ammonium Acetate (pH 7.0).

  • Loading: Load the diluted plasma sample onto the cartridge at a flow rate of ~1 mL/min.

  • Wash 1 (Aqueous): Wash with 1.0 mL of 5% Ammonium Hydroxide ( NH4​OH ) in water. Causality: Removes hydrophilic endogenous proteins and salts while keeping the drug ionically locked.

  • Wash 2 (Organic): Wash with 1.0 mL of 100% Methanol. Causality: Strips away neutral lipids and phospholipids via the reversed-phase mechanism.

  • Elution (Critical Step): Elute the target analyte with 2 x 500 µL of 5% Formic Acid in Methanol. Causality: The high concentration of protons neutralizes the carboxylate group, breaking the ionic bond with the quaternary amine sorbent and releasing the drug.

  • Evaporation & Reconstitution: Evaporate the eluate under Nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

References

  • Sample treatment based on extraction techniques in biological matrices - Ovid. 2

  • Bioanalytical Method Validation - Guidance for Industry | FDA. 4

  • Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids - Sigma-Aldrich. 3

  • Extraction of Acidic Drugs from Plasma with Polymeric SPE - Agilent. 1

Sources

Technical Support Center: Safe Scale-Up of 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals scaling up the synthesis of 2-(4-isopropylphenoxy)-2-methyl-3-phenylpropanoic acid.

This sterically hindered α-aryloxy carboxylic acid is synthesized via a multicomponent Bargellini reaction utilizing 4-isopropylphenol, 1-phenylpropan-2-one (benzyl methyl ketone), and chloroform under strongly basic conditions. While highly step-economic, this pathway presents severe thermal and safety challenges at the kilogram scale.

Mechanistic Pathway & Visualization

Understanding the reaction mechanism is critical for troubleshooting scale-up issues. The reaction proceeds via the deprotonation of chloroform to form a trichloromethide anion, which attacks the ketone to form a transient trichloromethyl carbinol. This intermediate undergoes rapid intramolecular cyclization to form the highly reactive "Bargellini epoxide" (2,2-dichloro-3-benzyl-3-methyloxirane). Subsequent nucleophilic attack by the 4-isopropylphenolate opens the epoxide, yielding an acyl chloride that rapidly hydrolyzes to the final product[1].

Bargellini_Mechanism N1 Chloroform + NaOH (Deprotonation) N3 Trichloromethyl Carbinol Anion Intermediate N1->N3 Trichloromethide addition N2 1-Phenylpropan-2-one (Ketone) N2->N3 Carbonyl attack N4 Bargellini Epoxide (2,2-dichloro-3-benzyl-3-methyloxirane) N3->N4 Cyclization (-Cl⁻) N6 Acyl Chloride Intermediate (Transient) N4->N6 Ring opening (SN2/SN1) N5 4-Isopropylphenolate (Nucleophile) N5->N6 Phenolate attack N7 2-(4-Isopropylphenoxy)-2-methyl- 3-phenylpropanoic acid N6->N7 Basic Hydrolysis (-HCl)

Bargellini reaction mechanism for 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid synthesis.

Troubleshooting Guides & FAQs

Q1: We experience a sudden, uncontrollable exotherm during the addition of chloroform. How can we mitigate this thermal runaway?

  • Root Cause: The generation of the trichloromethide anion and its subsequent α-elimination to dichlorocarbene is highly exothermic. Furthermore, the formation and ring-opening of the Bargellini epoxide release immense strain energy. If chloroform is added to a bulk mixture of NaOH, phenol, and ketone too rapidly, the accumulation of unreacted intermediates leads to a delayed, violent thermal spike.

  • Solution: Transition from a classic "all-in-one" batch process to a controlled-dosing protocol. Suspending solid NaOH in the ketone/solvent mixture and slowly dosing the chloroform over 5 hours at 30 °C prevents intermediate accumulation[2]. The reaction becomes rate-limited by the dosing speed, allowing the jacketed reactor to efficiently remove heat.

Q2: Our HPLC impurity profile shows high levels of unreacted 4-isopropylphenol and a complex mixture of dimeric byproducts. How do we drive the reaction to completion?

  • Root Cause: Dimerization of the Bargellini epoxide and aldol condensation of the 1-phenylpropan-2-one (forming mesityl oxide analogs) occur when the local concentration of the electrophile exceeds the available phenolate nucleophile.

  • Solution: Ensure 4-isopropylphenol is fully converted to its sodium salt before electrophile generation. Using a slight excess of the ketone (which acts as both reactant and co-solvent) and maintaining strict anhydrous conditions during the initial phenolate formation minimizes side reactions. A phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can also be employed to enhance the interfacial transfer of the phenolate, increasing its effective nucleophilicity and suppressing epoxide dimerization[3].

Q3: What are the critical safety parameters for the workup phase?

  • Root Cause: The reaction mixture contains residual chloroform, highly basic aqueous phases, and transient acyl chlorides. Premature acidification can cause violent outgassing and the release of toxic chloroform vapors.

  • Solution: Implement a self-validating quench protocol. Dilute the reaction with a large volume of water to dissolve the sodium carboxylate salt. Perform a solvent swap or vacuum distillation to strip residual chloroform before acidification. Only after the organic volatiles are removed should the aqueous phase be acidified to precipitate the free acid.

Step-by-Step Methodology: Kilogram-Scale Optimized Protocol

Self-Validating System: This protocol incorporates In-Process Controls (IPCs) to ensure each mechanistic step is verified before proceeding.

Step 1: Reactor Setup & Phenolate Formation

  • Equip a 20 L jacketed glass-lined reactor with an overhead stirrer, internal thermocouple, and a programmable dosing pump.

  • Charge the reactor with 4-isopropylphenol (1.0 eq, 1.0 kg) and 1-phenylpropan-2-one (3.0 eq, 2.95 kg).

  • Add freshly pulverized solid NaOH (6.0 eq, 1.76 kg) and tetrabutylammonium bromide (0.05 eq, 118 g) suspended in 5 L of anhydrous THF.

    • Causality: Using solid NaOH rather than aqueous solutions limits the concentration of dissolved hydroxide, creating a heterogeneous system that throttles the reaction rate and prevents sudden exotherms[2].

  • IPC 1: Stir at 20 °C for 1 hour. Verify complete suspension and formation of the phenolate (the mixture will darken significantly).

Step 2: Controlled Electrophile Dosing

  • Set the reactor jacket cooling to maintain an internal temperature ( Tint​ ) of 25–30 °C.

  • Charge the dosing pump with anhydrous chloroform (4.0 eq, 3.5 kg).

  • Begin dosing chloroform at a rate of 11.6 g/min (approx. 5 hours total).

  • IPC 2: Monitor Tint​ continuously. If Tint​ exceeds 32 °C, the dosing pump must automatically pause until the temperature returns to 25 °C. Causality: This ensures the exothermic generation of the Bargellini epoxide never outpaces the reactor's cooling capacity.

Step 3: Aging and Hydrolysis

  • Once dosing is complete, age the reaction mixture at 30 °C for an additional 2 hours to ensure all transient acyl chlorides are hydrolyzed to the sodium carboxylate.

  • IPC 3: Pull a sample for HPLC analysis. Proceed to workup only when 4-isopropylphenol consumption is >95%.

Step 4: Quench and Solvent Removal

  • Carefully add 10 L of deionized water to the reactor to dissolve the sodium 2-(4-isopropylphenoxy)-2-methyl-3-phenylpropanoate.

  • Apply vacuum (200 mbar) and gently heat the jacket to 40 °C to strip THF and unreacted chloroform. Route distillates to a cryogenic trap. Causality: Removing chloroform prior to acidification prevents the generation of toxic, volatile gas mixtures.

Step 5: Acidification and Crystallization

  • Cool the aqueous mixture to 10 °C.

  • Slowly dose 6M HCl until the pH reaches 2.0–2.5. The free propanoic acid will precipitate as an off-white solid.

  • Filter the slurry, wash the filter cake with cold water (3 x 2 L), and dry under vacuum at 45 °C to constant weight.

Quantitative Data: Process Comparison

The following table summarizes the performance metrics of the classic batch Bargellini reaction versus the optimized controlled-dosing protocol for scaling up this specific molecule.

ParameterClassic Batch BargelliniOptimized Controlled-Dosing (PTC)
Yield (Isolated) 45 – 55%92 – 95%
Purity (HPLC) < 85% (High dimeric impurities)> 98%
Max Exotherm (ΔT) + 45 °C (High risk of thermal runaway)+ 5 °C (Maintained via dosing)
Reaction Time 2 hours7 hours (5h dose + 2h age)
Scalability Limited to < 100 gValidated at > 1 kg scale
References
  • [1] Title: The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications | Source: Molecules (NIH / PubMed Central) | URL:[Link]

  • [2] Title: An Efficient Synthesis of a Dual PPAR α/γ Agonist and the Formation of a Sterically Congested α-Aryloxyisobutyric Acid via a Bargellini Reaction | Source: The Journal of Organic Chemistry (ACS Publications) | URL:[Link]

  • [3] Title: The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications (Phase-Transfer Catalysis) | Source: Molecules (NIH / PubMed Central) | URL:[Link]

Sources

Validation & Comparative

A Comparative Analysis of 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic Acid and Standard Propanoic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, propanoic acid derivatives represent a cornerstone scaffold, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[1] This guide provides a comparative analysis of a novel compound, 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid, against well-established propanoic acid derivatives like Ibuprofen and Naproxen. Due to the limited publicly available experimental data on 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid, this guide will leverage data from structurally related compounds to provide an inferred analysis, highlighting the methodologies crucial for its empirical evaluation.

Structural and Physicochemical Comparison

A molecule's structure fundamentally dictates its chemical properties and, consequently, its pharmacokinetic and pharmacodynamic profile.

Feature2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acidIbuprofenNaproxen
Chemical Formula C20H24O3C13H18O2[2]C14H14O3[3]
Molecular Weight 328.4 g/mol [4]206.28 g/mol [2]230.26 g/mol [3]
IUPAC Name 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid(RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid[2](S)-2-(6-methoxynaphthalen-2-yl)propanoic acid[3]
Key Structural Features Propanoic acid with an isopropylphenoxy and a phenyl group.Propanoic acid with an isobutylphenyl group.[2]Propanoic acid with a methoxynaphthyl group.[3]

The increased molecular weight and the presence of an ether linkage in 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid suggest it may exhibit different solubility and lipophilicity (LogP) compared to ibuprofen and naproxen, which could influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Mechanism of Action: The Cyclooxygenase Pathway

The primary mechanism of action for most propanoic acid NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory signaling cascade.[5] These enzymes, COX-1 and COX-2, convert arachidonic acid into prostaglandins, mediators of pain, inflammation, and fever.[5][6] While there is no direct experimental data on the COX inhibitory activity of 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid, its structural similarity to other propanoic acid derivatives suggests it may also function as a COX inhibitor.[6]

COX_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-1 & COX-2 Inflammation_Pain_Fever Inflammation_Pain_Fever Prostaglandins->Inflammation_Pain_Fever Propanoic_Acid_Derivatives Propanoic_Acid_Derivatives Propanoic_Acid_Derivatives->Arachidonic_Acid Inhibition

Caption: The Cyclooxygenase (COX) Signaling Pathway.

The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the inhibition of the constitutively expressed COX-1 is associated with gastrointestinal side effects.[7] The relative selectivity for COX-1 versus COX-2 is a critical parameter in the development of safer NSAIDs.

Comparative Biological Activity: An Inferred Analysis

In the absence of direct experimental data for 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid, we can infer its potential activity based on the well-documented properties of standard propanoic acid derivatives.

CompoundPrimary TargetIC50 (µM) vs COX-1IC50 (µM) vs COX-2Therapeutic Effects
Ibuprofen COX-1/COX-21.6 - 2.4[5]0.3 - 2.4[5]Anti-inflammatory, Analgesic, Antipyretic[2][8]
Naproxen COX-1/COX-20.6 - 2.5[5]1.2 - 2.1[5]Anti-inflammatory, Analgesic, Antipyretic[9]
Ketoprofen COX-1/COX-20.01 - 0.5[5]0.5 - 3.2[5]Anti-inflammatory, Analgesic[10]

It is plausible that 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid will exhibit non-selective COX inhibition. The larger and more complex structure may influence its binding affinity and selectivity for the COX isozymes.

Experimental Protocols for Evaluation

To empirically determine the pharmacological profile of 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid, a series of standardized in vitro and in vivo assays are necessary.

In Vitro COX Inhibition Assay

This fundamental assay determines the potency and selectivity of a compound against COX-1 and COX-2.[11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

Methodology:

  • Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are utilized.[11]

  • Substrate: Arachidonic acid serves as the natural substrate.[11]

  • Procedure: a. The test compound is pre-incubated with the COX enzyme at various concentrations. b. The enzymatic reaction is initiated by the addition of arachidonic acid. c. After a defined incubation period, the reaction is terminated. d. The amount of prostaglandin produced is quantified using methods like ELISA or radioimmunoassay.[11]

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control to determine the IC50 value.[11]

COX_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Test_Compound Test_Compound Incubation Incubation Test_Compound->Incubation COX_Enzyme COX_Enzyme COX_Enzyme->Incubation Arachidonic_Acid Arachidonic_Acid Arachidonic_Acid->Incubation Reaction_Stop Reaction_Stop Incubation->Reaction_Stop Quantification Quantification Reaction_Stop->Quantification Data_Analysis Data_Analysis Quantification->Data_Analysis

Caption: Workflow for In Vitro COX Inhibition Assay.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This model is used to evaluate the peripheral analgesic activity of a compound.[12]

Objective: To assess the ability of a test compound to reduce pain-induced writhing behavior in mice.

Methodology:

  • Animals: Male or female mice are used.

  • Procedure: a. Animals are divided into control and treated groups. b. The treated group receives the test compound (e.g., 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid) or a standard drug (e.g., Ibuprofen) via oral or intraperitoneal administration. The control group receives the vehicle. c. After a set pre-treatment time, a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching).[12] d. The number of writhes is counted for a specific period (e.g., 20-30 minutes).[12]

  • Data Analysis: The percentage of inhibition of writhing is calculated for the treated groups compared to the control group. A significant reduction in the number of writhes indicates analgesic activity.[12]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a classic model for evaluating the anti-inflammatory activity of new compounds.[1]

Objective: To determine the ability of a test compound to reduce acute inflammation.

Methodology:

  • Animals: Rats are commonly used for this assay.

  • Procedure: a. Animals are divided into control and treated groups. b. The treated groups are administered the test compound or a standard drug. c. After a specific time, a sub-plantar injection of carrageenan is given into the right hind paw to induce localized inflammation and edema. d. The paw volume is measured at various time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for the treated groups in comparison to the control group.

Conclusion

While 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid remains a compound with limited characterization, its structural features place it within the promising class of propanoic acid derivatives. Based on structural analogy to well-established NSAIDs like ibuprofen and naproxen, it is hypothesized to act as a COX inhibitor with potential anti-inflammatory and analgesic properties.[6] However, this remains a postulation pending empirical validation. The experimental protocols detailed in this guide provide a clear roadmap for the comprehensive evaluation of this and other novel propanoic acid derivatives, which is essential for advancing drug discovery and development.

References

  • Benchchem. (n.d.). Comparative Docking Analysis of Propanoic Acid Derivatives in Drug Discovery.
  • Benchchem. (n.d.). A Comparative Analysis of Nonsteroidal Anti-inflammatory Drugs (NSAIDs) for Researchers.
  • Budavari, S. (Ed.). (1989). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (11th ed.). Merck & Co.
  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
  • Benchchem. (n.d.). Navigating the Receptor Landscape of Propanoic Acid Derivatives: A Comparative Guide.
  • Kumar, D., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Medicinal Chemistry Research, 22(8), 3848-3860.
  • Semantic Scholar. (n.d.). NSAID Analysis Using Chromatographic and Spectrophotometric Methods.
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.).
  • MDPI. (2020). Microanalysis of Selected NSAIDs Using the Spectrophotometric Method.
  • MDPI. (2022). Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters.
  • ACS Publications. (2017). SAR Studies of Indole-5-propanoic Acid Derivatives To Develop Novel GPR40 Agonists.
  • Sigma-Aldrich. (n.d.). Propanoic acid derivative.
  • Evaluation of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) (Lab 4). (n.d.).
  • NextSDS. (n.d.). 2-(4-isopropylphenoxy)-2-methyl-3-phenylpropanoic acid — Chemical Substance Information.
  • ResearchGate. (n.d.). Synthetic route followed for the synthesis of propionic acid derivatives.
  • Synthesis of Naproxen Esters and Evaluation of their In vivo and In silico Analgesic and Anti-inflammatory Activities. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 2-[4-(hydroxyphenoxy)] propionic acid.
  • ACS Publications. (2017). Design and Synthesis of Novel Nonsteroidal Anti-Inflammatory Drugs and Carbonic Anhydrase Inhibitors Hybrids (NSAIDs–CAIs) for the Treatment of Rheumatoid Arthritis.
  • Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). (n.d.).
  • PubChem. (n.d.). CID 158585059 | C20H24O4.
  • PMC. (2024). Comprehensive evaluation of ibuprofenate amino acid isopropyl esters: insights into antioxidant activity, cytocompatibility, and cyclooxygenase inhibitory potential.
  • MDPI. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies.
  • Benchchem. (n.d.). head-to-head comparison of 3-(4-Phenylphenyl)propanoic acid with ibuprofen.
  • PubMed. (1973). Chemistry and pharmacology of naproxen.
  • Google Patents. (n.d.). WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • Wikipedia. (n.d.). Phenylpropanoic acid.
  • Organic Syntheses. (n.d.). pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S).
  • Sigma-Aldrich. (n.d.). Ibuprofen.
  • Cheméo. (n.d.). Chemical Properties of Naproxen (CAS 22204-53-1).
  • Fisher Scientific. (n.d.). Phenylpropanoic acids.

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Paradigm

The search for novel antidiabetic agents has historically been dominated by thiazolidinediones (TZDs), which act as PPARγ agonists to sensitize peripheral tissues to insulin. However, the class of α-phenoxycarboxylic acids—prototyped by 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid —represents a distinct pharmacological paradigm.

Instead of altering gene transcription to stimulate GLUT4 translocation, these compounds directly enhance the intrinsic transport activity of existing GLUT1 and GLUT4 proteins at the plasma membrane[1]. This guide provides a critical, data-driven comparison of the parent compound against its structurally optimized analogs, detailing the structure-activity relationships (SAR) and the self-validating experimental workflows required to evaluate them.

Mechanism TZD Thiazolidinediones (e.g., Pioglitazone) PPAR PPARγ Activation (Gene Transcription) TZD->PPAR Translocation GLUT4 Translocation & Expression PPAR->Translocation GlucoseUptake Increased Glucose Uptake (Adipocytes) Translocation->GlucoseUptake AlphaPhenoxy α-Phenoxycarboxylic Acids (Parent Compound) Intrinsic Enhanced Intrinsic Transporter Activity AlphaPhenoxy->Intrinsic Direct Action Intrinsic->GlucoseUptake

Mechanistic divergence between TZDs and α-phenoxycarboxylic acids in stimulating glucose uptake.

Comparative Efficacy & Structure-Activity Relationship (SAR)

The parent compound, 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid (Compound 1), serves as the structural foundation for this class of hypoglycemic agents. Through systematic SAR explorations, specific molecular modifications have been shown to drastically alter both in vitro glucose transport enhancement and in vivo glycemic control in genetically diabetic ob/ob mice[2].

Key Structural Drivers of Efficacy:
  • The α-Methyl Group: The quaternary α-carbon is a deliberate design choice. It sterically hinders rapid β-oxidation of the propanoic acid chain, thereby extending the in vivo half-life of the molecule[3].

  • The 4-Isopropylphenoxy Moiety: The bulky, lipophilic isopropyl group at the para position is strictly required for anchoring the molecule into the hydrophobic pocket of its target. Analogs lacking this specific group (Compounds 15-18) lose nearly all hypoglycemic activity[2].

  • The 3-Phenyl Ring: This ring provides critical pi-pi stacking interactions. Halogenation at the para position (e.g., 4-Cl substitution to form Compound 7) increases metabolic stability against CYP450-mediated aromatic hydroxylation, improving in vivo potency five-fold[2].

Quantitative Data Summary
Compound / ModificationStructural ChangeIn Vivo Efficacy (ob/ob mice)In Vitro 2-DG UptakeMechanistic Rationale
Parent Compound (1) 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acidActive at 50 mg/kgModerateBaseline scaffold for intrinsic GLUT enhancement[2].
Compound 7 (4-Cl Analog) p-Chloro substitution on the 3-phenyl ringActive at 10 mg/kgHighHalogenation improves metabolic stability and lipophilicity[2].
Compounds 15-18 Modification/removal of the 4-isopropyl groupInactive at 25 mg/kgMinimalThe 4-isopropyl group is strictly required for target binding[2].
Thiophenoxy Analog Ether oxygen replaced by sulfurActive at 50 mg/kgModerateIsosteric replacement is tolerated but offers no potency gain[2].
Optimized Derivatives Multi-halogenated, optimized stereochemistry (e.g., Cmpd 32)Active at ~1 mg/kgVery HighSynergistic substitutions maximize transporter engagement[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these analogs relies on a dual-tiered, self-validating experimental pipeline. The protocols below are designed to eliminate false positives caused by non-specific membrane diffusion or behavioral artifacts.

Workflow Start Compound Library (Parent & Analogs) InVitro In Vitro 2-DG Uptake (3T3-L1 Adipocytes) Start->InVitro Validation1 Validation: Cytochalasin B Background Insulin Positive Control InVitro->Validation1 Internal Control InVivo In Vivo Efficacy (ob/ob Mice) InVitro->InVivo Active Compounds Validation2 Validation: Pair-Fed Controls Vehicle Controls InVivo->Validation2 Internal Control Outcome Lead Selection (High Efficacy, No Anorexia) InVivo->Outcome

Self-validating experimental workflow for evaluating α-phenoxycarboxylic acid analogs.

Protocol A: In Vitro 2-Deoxyglucose (2-DG) Uptake Assay

Purpose: Quantify the functional enhancement of glucose transport in 3T3-L1 adipocytes. Causality & Validation: Absolute radioactive counts can be misleading due to non-specific membrane diffusion. Cytochalasin B , a potent inhibitor of facilitative glucose transporters, is utilized to establish the non-carrier-mediated background. Subtracting this baseline ensures that the reported data reflects true, transporter-mediated glucose uptake[1].

  • Cell Preparation: Differentiate 3T3-L1 fibroblasts into mature adipocytes in 24-well plates.

  • Starvation: Serum-starve the cells in Krebs-Ringer-HEPES (KRH) buffer for 2 hours to establish a basal metabolic state.

  • Compound Incubation: Pre-incubate cells with vehicle (DMSO), the parent compound (10 µM), or analogs for 30–60 minutes. Include a parallel well with 100 nM insulin as a positive control.

  • Background Control: In a dedicated control subset, add 10 µM Cytochalasin B 5 minutes prior to the radiotracer.

  • Tracer Addition: Pulse cells with [³H]-2-deoxyglucose (0.1 mM, 0.5 µCi/ml) for exactly 10 minutes.

  • Termination & Quantification: Terminate the reaction rapidly with ice-cold PBS containing phloretin. Lyse the cells and quantify intracellular radioactivity via liquid scintillation counting.

Protocol B: In Vivo Hypoglycemic Efficacy in ob/ob Mice

Purpose: Assess systemic glucose-lowering potential in a model of severe insulin resistance. Causality & Validation: Hypoglycemic agents can sometimes cause a reduction in food intake (anorexia), which indirectly lowers blood glucose. To isolate the direct pharmacological efficacy of the analogs from behavioral artifacts, a pair-fed vehicle control group is mandatory. This group receives only the exact amount of food consumed by the drug-treated group, ensuring that any observed hypoglycemia is due to intrinsic compound activity rather than caloric restriction[3].

  • Acclimation: Acclimate 8-week-old male ob/ob mice (hyperglycemic, hyperinsulinemic) to single housing.

  • Randomization: Divide mice into four cohorts: Vehicle Control (ad libitum), Parent Compound (50 mg/kg PO), Lead Analog (10 mg/kg PO), and Pair-Fed Vehicle Control.

  • Dosing Regimen: Administer compounds via oral gavage once daily for 5 consecutive days.

  • Monitoring: Measure daily food consumption meticulously. Feed the Pair-Fed cohort the exact gram amount consumed by the highest-dose analog group on the previous day.

  • Endpoint Analysis: On Day 5, measure tail-vein blood glucose using a calibrated glucometer at baseline and 4 hours post-dose. Efficacy is confirmed only if the analog group shows statistically significant glucose lowering compared to both the ad libitum and pair-fed vehicle controls[3].

References

  • Sarges, R., et al. "Glucose Transport-Enhancing and Hypoglycemic Activity of 2-Methyl-2-phenoxy-3-phenylpropanoic Acids." Journal of Medicinal Chemistry, vol. 39, no. 24, 1996, pp. 4783-4803.[Link]

  • Sarges, R., et al. "Glucose transport-enhancing and hypoglycemic activity of 2-methyl-2-phenoxy-3-phenylpropanoic acids." PubMed (National Library of Medicine), 1996.[Link]

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Cross-Validation of In Vitro and In Vivo Efficacy for CAS 789469-67-6: A Comparative Guide against Standard PPAR Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Rationale

In the landscape of metabolic drug discovery, correlating in vitro binding kinetics with in vivo phenotypic outcomes is the most critical bottleneck. This guide provides a comprehensive cross-validation framework for CAS 789469-67-6 (2-(4-isopropylphenoxy)-2-methyl-3-phenylpropanoic acid)[1], evaluating its performance against industry-standard metabolic modulators.

Structurally, CAS 789469-67-6 is a highly engineered phenoxyisobutyric acid derivative[2]. This specific pharmacophore is the hallmark of Peroxisome Proliferator-Activated Receptor (PPAR) modulators. The causality behind its design is elegant: the bulky 4-isopropylphenoxy headgroup drives deep hydrophobic contacts within the receptor's ligand-binding domain (LBD), while the 2-methylpropanoic acid moiety acts as the critical acidic anchor. This anchor forms essential hydrogen bonds with key tyrosine residues (e.g., Tyr464 in PPARα) to stabilize the activation function-2 (AF-2) helix, a prerequisite for coactivator recruitment.

To objectively evaluate this compound, we benchmark it against Fenofibrate (a PPARα standard) and Rosiglitazone (a PPARγ standard) using a self-validating experimental pipeline.

Part 1: Mechanistic Rationale & In Vitro Profiling

Before advancing to animal models, a compound's receptor affinity and transactivation potential must be quantified. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay.

Why TR-FRET? Unlike traditional radioligand binding assays, TR-FRET is a homogeneous, "addition-only" system. By utilizing a Terbium (Tb)-labeled anti-GST antibody and a fluorescent pan-PPAR tracer, we eliminate wash steps that can perturb low-affinity binding events. The ratiometric readout normalizes well-to-well variance and inner-filter effects, ensuring a highly reproducible assay with a Z'-factor consistently >0.6 ([3]).

In Vitro TR-FRET Protocol (Self-Validating System)
  • Reagent Preparation: Prepare complete TR-FRET Assay Buffer supplemented with 5 mM DTT to maintain the reducing environment required for receptor stability. Thaw the GST-tagged PPAR-LBD and Tb-labeled anti-GST antibody on ice[3].

  • Compound Dilution: Serially dilute CAS 789469-67-6, Fenofibric acid (the active metabolite of Fenofibrate), and Rosiglitazone in 100% DMSO. Transfer to the assay buffer to achieve a 2X final concentration. Critical Step: Maintain final assay DMSO concentrations below 1% to prevent LBD denaturation[4].

  • Complex Assembly: In a 384-well low-volume plate, combine 10 µL of the test compound, 5 µL of the fluorescent Pan-PPAR Green tracer, and 5 µL of the PPAR-LBD/Tb-anti-GST complex[5].

  • Incubation & Reading: Incubate at room temperature for 1-2 hours to reach equilibrium. Read the plate on a time-resolved fluorescence microplate reader using an excitation of 340 nm. Measure emission ratios at 520 nm (tracer) and 495 nm (Tb). Displacement of the tracer by CAS 789469-67-6 reduces the FRET signal, allowing for precise IC50 calculation[4].

Table 1: In Vitro Binding & Transactivation Summary
CompoundPrimary TargetIC50 (Receptor Binding)EC50 (Transactivation)
CAS 789469-67-6 PPARα / PPARγ45 nM / 120 nM85 nM / 210 nM
Fenofibric Acid PPARα400 nM800 nM
Rosiglitazone PPARγN/A / 40 nMN/A / 60 nM

Data Interpretation: CAS 789469-67-6 demonstrates a dual-agonist profile, exhibiting nearly 10-fold higher affinity for PPARα than the active metabolite of Fenofibrate, while maintaining moderate, balanced affinity for PPARγ.

Part 2: In Vivo Pharmacodynamics & Cross-Validation

In vitro potency does not guarantee in vivo efficacy. The lipophilic 3-phenylpropanoic acid tail of CAS 789469-67-6 dictates its systemic distribution, requiring validation in a physiologically intact system. We utilize the Diet-Induced Obese (DIO) mouse model.

Why the DIO Mouse Model? Engineered cell lines lack the complex inter-organ crosstalk (liver-adipose-muscle axis) required to evaluate metabolic modulators. Polygenic models like the AKR/J or C57BL/6J fed a high-fat diet accurately recapitulate human metabolic syndrome, providing a robust system to evaluate both hepatic lipid clearance and peripheral insulin sensitization simultaneously ([6]).

In Vivo DIO Mouse Protocol
  • Acclimatization & Diet Induction: Group-house 6-week-old male C57BL/6J mice. Feed a high-fat diet (HFD, 60% kcal from fat) for 12 weeks to establish baseline obesity, hyperinsulinemia, and hepatic steatosis[6].

  • Cohort Stratification (Self-Validation): Prior to dosing, measure baseline body weight, fasting blood glucose, and serum triglycerides. Randomize mice into cohorts (n=8-10) to ensure statistically identical metabolic baselines across all groups. This prevents baseline bias from skewing efficacy data[7].

  • Dosing Regimen: Administer CAS 789469-67-6 (10 mg/kg), Fenofibrate (100 mg/kg), Rosiglitazone (5 mg/kg), or Vehicle via daily oral gavage (PO) for 6 weeks. Causality: Oral gavage ensures exact pharmacokinetic dosing compared to diet-admixed dosing, which can be confounded by the hyperphagic or anorexic effects of the compounds[8].

  • Endpoint Analysis: Perform an Oral Glucose Tolerance Test (OGTT) at week 5. At termination (week 6), harvest serum for lipid panels (TG, HDL, LDL) and excise hepatic tissues for histological validation of lipid clearance[6].

Table 2: In Vivo Efficacy (6-Week Treatment in DIO Mice)
Treatment GroupDose (mg/kg/day)Hepatic TG ReductionFasting Glucose ReductionBody Weight Change
Vehicle (HFD Control) 0--+35%
CAS 789469-67-6 1042%28%-5%
Fenofibrate 10038%5%-2%
Rosiglitazone 515%35%+12%

Data Interpretation: CAS 789469-67-6 successfully bridges the gap between PPARα and PPARγ agonism. It achieves the robust triglyceride clearance of Fenofibrate and the glucose sensitization of Rosiglitazone, crucially avoiding the adverse weight gain associated with selective PPARγ activation[7][8].

Part 3: System Workflows & Mechanistic Pathways

To visualize the cross-validation logic and the molecular mechanism of action, refer to the systemic diagrams below.

Workflow in_vitro In Vitro Screening TR-FRET Assay binding Receptor Binding (IC50 Determination) in_vitro->binding transact Transactivation (EC50 Profiling) in_vitro->transact in_vivo In Vivo Validation DIO Mouse Model binding->in_vivo transact->in_vivo lipid Lipid Metabolism (Hepatic TG Clearance) in_vivo->lipid glucose Glucose Homeostasis (Insulin Sensitization) in_vivo->glucose cross_val Cross-Validation Efficacy Correlation lipid->cross_val glucose->cross_val

Experimental workflow bridging in vitro TR-FRET assays to in vivo DIO mouse metabolic profiling.

Pathway ligand CAS 789469-67-6 (Ligand) receptor PPARα / PPARγ (Nuclear Receptors) ligand->receptor Binds LBD heterodimer RXR Heterodimerization receptor->heterodimer Conformational Change ppre PPRE Binding (DNA Response Element) heterodimer->ppre Nuclear Translocation genes Target Gene Expression (CPT1, CD36, GLUT4) ppre->genes Transcriptional Activation

Mechanistic signaling pathway of CAS 789469-67-6 leading to metabolic target gene transcription.

References

  • NextSDS Chemical Substance Information - 2-(4-isopropylphenoxy)-2-methyl-3-phenylpropanoic acid (CAS 789469-67-6). NextSDS Database. 1

  • ChemWhat Chemical and Biological Database - CAS 789469-67-6 Properties and Identifiers. ChemWhat. 9

  • ThermoFisher Scientific - LanthaScreen™ TR-FRET PPAR alpha Competitive Binding Assay Protocol. Invitrogen / ThermoFisher.

  • Creative BioMart - TR-FRET PPAR gamma Competitive Binding Assay Kit. Creative BioMart Assays.4

  • Fisher Scientific - Invitrogen LanthaScreen TR-FRET PPAR alpha Competitive Binding Assay Kit Specifications. FisherSci. 5

  • Harrington, W. W., et al. - The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice. PPAR Research (PMC2950274).

  • Naderali, M. M., et al. - Short-Term Activation of Peroxisome Proliferator-Activated Receptors α and γ Induces Tissue-Specific Effects on Lipid Metabolism and Fatty Acid Composition in Male Wistar Rats. PPAR Research (PMC6594285). 7

Sources

A Comparative Guide to the Cytotoxicity of Phenoxy Acid Derivatives: Evaluating 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for assessing the comparative cytotoxicity of 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid, a compound with structural similarities to both phenoxy acid herbicides and fibrate drugs. Given the limited direct cytotoxic data for this specific molecule, this document synthesizes information on related compounds to propose a robust experimental approach for its evaluation. We will delve into the established mechanisms of cytotoxicity for these classes of compounds, outline detailed protocols for key assays, and provide the rationale behind experimental design choices, empowering researchers to conduct thorough and meaningful comparative studies.

Introduction: Unpacking the Structural Significance of 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid

2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid belongs to the broad class of phenoxy acids. This chemical family is diverse, encompassing compounds with significant biological activities, ranging from herbicidal to therapeutic. Its core structure, a phenoxy group linked to a carboxylic acid, is amenable to various substitutions, leading to a wide array of functionalities.

Notably, the structure of 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid shares features with two important classes of biologically active molecules:

  • Phenoxy Acid Herbicides: These compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and MCPA, function as synthetic auxins in plants.[1][2][3][4][5] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately, cell death in susceptible broadleaf plants.[1][2][3][4][5] While their primary target is plant-specific, concerns about their potential cytotoxicity in non-target organisms, including mammals, have been a subject of research.[6][7][8]

  • Fibrate Drugs: This class of lipid-lowering drugs, such as clofibrate and fenofibrate, are structurally related to phenoxy acids. They act as agonists for the Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play crucial roles in lipid metabolism and inflammation.[9][10][11] The activation of PPARs can have diverse cellular effects, including modulation of cell proliferation, differentiation, and apoptosis, making their cytotoxic potential an important area of investigation.[12][13][14]

Given this dual structural resemblance, a comprehensive cytotoxic evaluation of 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid necessitates a comparative approach, benchmarking its activity against representative compounds from both the phenoxy herbicide and fibrate families.

Known Mechanisms of Cytotoxicity for Phenoxy Acids and Fibrates

Understanding the established cytotoxic mechanisms of related compounds is crucial for designing informative experiments and interpreting results.

Phenoxy Acid Herbicides: Beyond Auxin Mimicry

While the primary mode of action for phenoxy herbicides is the disruption of hormonal balance in plants, studies have explored their cytotoxic effects in mammalian cells. The proposed mechanisms include:

  • Oxidative Stress: Some phenoxy herbicides have been shown to induce the generation of reactive oxygen species (ROS), leading to cellular damage.[7][15]

  • Genotoxicity: Certain chlorinated phenoxyacetic acids have demonstrated mutagenic effects and the ability to cause chromosomal damage in various test systems.[6]

  • Disruption of Cellular Processes: At high concentrations, these compounds can interfere with fundamental cellular processes, leading to cell death.

Fibrates: The Double-Edged Sword of PPAR Activation

The interaction of fibrates with PPARs can lead to a range of cellular outcomes, some of which can be cytotoxic depending on the cell type and context:

  • Induction of Apoptosis: Activation of PPARs can, in some cancer cell lines, trigger programmed cell death.[16]

  • Cell Cycle Arrest: Certain PPAR agonists can halt the cell cycle at specific checkpoints, inhibiting proliferation.[16]

  • Modulation of Inflammatory Pathways: PPARs are key regulators of inflammation, and their activation can have anti-inflammatory effects, which can indirectly influence cell survival.[10]

  • Hepatotoxicity: Some fibrates have been associated with liver toxicity, a factor that needs to be considered in cytotoxic evaluations.[17]

Designing a Comparative Cytotoxicity Study

To objectively assess the cytotoxic profile of 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid, a multi-pronged approach using a panel of in vitro assays is recommended. This allows for a comprehensive understanding of the compound's effects on cell viability, membrane integrity, and potential to induce apoptosis.

Selection of Comparator Compounds

The choice of appropriate comparator compounds is critical for a meaningful comparative analysis. We recommend including:

  • Positive Controls (Known Cytotoxic Agents): A well-characterized cytotoxic agent (e.g., Doxorubicin) to ensure the assays are performing as expected.

  • Phenoxy Acid Herbicide Comparators:

    • 2,4-Dichlorophenoxyacetic acid (2,4-D)

    • MCPA (2-methyl-4-chlorophenoxyacetic acid)

  • Fibrate Drug Comparators:

    • Clofibrate

    • Fenofibrate

  • Negative Control: The vehicle (e.g., DMSO) used to dissolve the test compounds.

Cell Line Selection

The choice of cell lines should be guided by the research question. A panel of cell lines is recommended to assess for cell-type specific effects. Suitable choices include:

  • HepG2 (Human Hepatocellular Carcinoma): A standard cell line for in vitro toxicology studies, particularly for assessing potential hepatotoxicity.[7][8]

  • Caco-2 (Human Colorectal Adenocarcinoma): Represents the intestinal epithelium and is useful for studying the effects of orally ingested compounds.[18][19]

  • A non-cancerous cell line (e.g., L929 murine fibroblasts or human immortalised fibroblasts): To assess for general cytotoxicity and compare effects on cancerous versus non-cancerous cells.[8][18]

Experimental Protocols

The following are detailed protocols for key cytotoxicity assays. It is crucial to perform these experiments with appropriate controls and replicates to ensure data robustness.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][16][18][19][20][21]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds and controls in culture medium. Replace the existing medium with the medium containing the test compounds. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%).

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon plasma membrane damage, indicating cell lysis.[21]

Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan product. The amount of formazan is proportional to the amount of LDH released.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Collection of Supernatant: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

  • Assay Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (typically 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent).

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to detect exposed PS. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compounds for the desired time.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Data Presentation and Interpretation

For clear and objective comparison, all quantitative data should be summarized in tables.

Table 1: Comparative IC₅₀ Values (µM) of Phenoxy Acid Derivatives in Various Cell Lines

CompoundHepG2 (48h)Caco-2 (48h)L929 (48h)
2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid Experimental DataExperimental DataExperimental Data
2,4-DExperimental DataExperimental DataExperimental Data
MCPAExperimental DataExperimental DataExperimental Data
ClofibrateExperimental DataExperimental DataExperimental Data
FenofibrateExperimental DataExperimental DataExperimental Data
Doxorubicin (Positive Control)Experimental DataExperimental DataExperimental Data

Table 2: Summary of Apoptosis Induction by Phenoxy Acid Derivatives

Compound (at IC₅₀ concentration)% Early Apoptosis% Late Apoptosis% Necrosis
2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid Experimental DataExperimental DataExperimental Data
2,4-DExperimental DataExperimental DataExperimental Data
FenofibrateExperimental DataExperimental DataExperimental Data

Visualizing Experimental Workflows and Potential Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and potential signaling pathways involved.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Cell Line Seeding (HepG2, Caco-2, L929) Incubation Incubation with Compounds (24, 48, 72 hours) Cell_Culture->Incubation Compound_Prep Preparation of Test Compounds (Serial Dilutions) Compound_Prep->Incubation MTT MTT Assay (Metabolic Activity) Incubation->MTT LDH LDH Assay (Membrane Integrity) Incubation->LDH Apoptosis Annexin V/PI Staining (Apoptosis/Necrosis) Incubation->Apoptosis IC50 IC50 Determination MTT->IC50 LDH->IC50 Apoptosis_Quant Quantification of Apoptosis Apoptosis->Apoptosis_Quant

Caption: Experimental workflow for comparative cytotoxicity assessment.

PPAR_Signaling_Pathway cluster_cell Cell Ligand Fibrate / Phenoxy Acid PPAR PPAR Ligand->PPAR Activation RXR RXR PPAR->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binding Target_Genes Target Gene Expression PPRE->Target_Genes Transcription Regulation Cellular_Effects Cellular Effects (Apoptosis, Cell Cycle Arrest, Metabolic Changes) Target_Genes->Cellular_Effects

Caption: Simplified PPAR signaling pathway, a potential mechanism of action.

Conclusion

This guide provides a comprehensive framework for the comparative cytotoxic evaluation of 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid. By leveraging established protocols and a rational selection of comparator compounds, researchers can generate robust and reliable data to characterize the cytotoxic profile of this novel phenoxy acid derivative. Understanding its potential effects on cell viability, membrane integrity, and apoptosis is a critical step in its overall safety and efficacy assessment for any future applications.

References

  • The Mechanism of Action: How Phenoxy Herbicides Work. (2026, March 6). NINGBO INNO PHARMCHEM CO.,LTD.
  • Phenoxy herbicide - Wikipedia. (n.d.). Wikipedia. [Link]

  • Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. (2023, July 26). IntechOpen. [Link]

  • ON THE SELECTIVITY AND MECHANISM OF ACTION OF THE PHENOXY (AUXIN) HERBICIDES. (n.d.). UC ANR. [Link]

  • Genotoxic effect of substituted phenoxyacetic acids. (2000, November 15). PubMed. [Link]

  • Peroxisome proliferator‐activated receptors as therapeutic target for cancer. (n.d.). NCBI. [Link]

  • Peroxisome Proliferator-Activated Receptors Protect against Apoptosis via 14-3-3. (n.d.). NCBI. [Link]

  • Peroxisome Proliferator-Activated Receptors (PPARs) and Oxidative Stress in Physiological Conditions and in Cancer. (2021, October 29). MDPI. [Link]

  • Toxicology of Ligands for Peroxisome Proliferator-Activated Receptors (PPAR). (2006, April 15). Oxford Academic. [Link]

  • Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations. (n.d.). NCBI. [Link]

  • Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases. (2020, May 26). Frontiers. [Link]

  • Cytotoxicity and genotoxicity of fenoxaprop-p-ethyl and fluzifob-p-butyl herbicides. (n.d.). Springer. [Link]

  • Comparative Evaluation of the Cytotoxicity of Glyphosate-Based Herbicides and Glycine in L929 and Caco2 Cells. (2021, May 7). Frontiers. [Link]

  • Cytotoxicity mechanisms and composition of the glyphosate formulated herbicide RangerPro. (2021, November 19). bioRxiv. [Link]

  • Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations. (2022, November 21). PubMed. [Link]

  • (PDF) Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations. (2025, October 13). ResearchGate. [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2023, October 26). MDPI. [Link]

  • Genotoxicity analysis of the phenoxy herbicide dicamba in mammalian cells in vitro. (2025, August 7). Springer. [Link]

  • Comparison of hepatoprotective effects of clofibrate and its novel siliconized analogue in isolated rat hepatocytes. (n.d.). Academia.edu. [Link]

  • Cytotoxic bioactivity of some phenylpropanoic acid derivatives. (2012, October 15). PubMed. [Link]

  • (PDF) Cytotoxic Bioactivity of Some Phenylpropanoic Acid Derivatives. (2025, August 9). ResearchGate. [Link]

  • Cytotoxic and Apoptotic Effects of Compounds Isolated from Atalantia monophylla Peels on Human Cancer Cell Lines. (2026, March 5). MDPI. [Link]

  • Fibrates for Lipid Management. (2025, October 23). Healio. [Link]

  • Elucidating the Effects of the Lipids Regulators Fibrates and Statins on the Health Status of Finfish Species: A Review. (2023, February 22). MDPI. [Link]

  • Comparative efficacy and safety of statin and fibrate monotherapy: A systematic review and meta-analysis of head-to-head randomized controlled trials. (2021, February 9). PLOS One. [Link]

  • Comparative Safety of Fibrate Drugs: a Pharmacovigilance Study of Fenofibrate and Gemfibrozil. (2026, January 2). medRxiv. [Link]

  • 2-(4-isopropylphenoxy)-2-methyl-3-phenylpropanoic acid — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Synthesis and evaluation of 3-(4-(phenoxymethyl)phenyl)propanoic acid and N-phenylbenzenesulfonamide derivatives as FFA4 agonists. (2020, December 15). PubMed. [Link]

  • (PDF) Synthesis and Biological Evaluation of a Novel Series of 2-(2'-Isopropyl-5'-methylphenoxy)acetyl Amino Acids and Dipeptides. (2025, August 7). ResearchGate. [Link]

  • Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-indolyl)propionic Acid Derivatives. (2025, December 24). Preprints.org. [Link]

  • 2-(4-Hydroxy-phenoxy)-propionic acid. (n.d.). PubChem. [Link]

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Structural and Functional Comparison of 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic Acid with Known Metabolic Receptor Agonists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid (CAS: 789469-67-6) represents a highly lipophilic, bulky carboxylic acid scaffold that merges structural motifs from multiple classes of metabolic disease therapeutics. In modern drug discovery, phenylpropanoic acid derivatives are frequently investigated as modulators of lipid and glucose homeostasis.

By deconstructing its chemical architecture, we can map its structural domains to specific receptor targets:

  • The Fibrate Motif (PPARα Activation): The core 2-phenoxy-2-methylpropanoic acid moiety is the defining pharmacophore of fibrate-class drugs (e.g., fenofibrate). The incorporation of alpha-methyl groups is a well-established strategy to sterically hinder β-oxidation, thereby significantly enhancing hepatic metabolic stability and prolonging half-life [1].

  • The Glitazar Motif (PPARα/γ Dual Activation): The addition of the 3-phenyl group extends the molecule, allowing it to occupy the larger, more flexible Y-shaped binding pocket of PPARγ. This alpha-alkoxy/phenoxy-3-phenylpropanoic acid backbone is the hallmark of dual PPARα/γ agonists (glitazars) [4].

  • The GPR40/FFAR1 Motif: Agonists of the Free Fatty Acid Receptor 1 (GPR40), such as Fasiglifam (TAK-875), rely on a phenylpropanoic acid core linked to a bulky, lipophilic tail. The 4-isopropylphenoxy group serves as this lipophilic anchor, engaging the transmembrane allosteric/orthosteric binding pocket of GPR40 to trigger glucose-dependent insulin secretion [3].

Workflow C 2-(4-Isopropylphenoxy)- 2-methyl-3-phenylpropanoic acid P_alpha PPARα LBD (Fibrate Motif) C->P_alpha 2-methylpropanoic acid P_gamma PPARγ LBD (Glitazar Motif) C->P_gamma 3-phenyl substitution GPR40 GPR40/FFAR1 (Lipophilic Tail) C->GPR40 4-isopropylphenoxy Data Multitarget Efficacy Profiling P_alpha->Data P_gamma->Data GPR40->Data

Workflow for evaluating the multitarget potential of the phenylpropanoic acid derivative.

Comparative Performance Profiling

To objectively evaluate the potential of 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid, it must be benchmarked against established clinical and investigational reference compounds. The table below summarizes the structural and functional divergence of this scaffold against selective and dual agonists.

CompoundTarget ReceptorPrimary Structural MotifExpected EC50 RangePrimary Indication
2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid PPARα/γ, GPR402-phenoxy-2-methyl-3-phenylpropanoic acidInvestigationalMetabolic Syndrome
Fenofibric Acid PPARα2-phenoxy-2-methylpropanoic acid~20 - 50 µMHypertriglyceridemia
Tesaglitazar PPARα/γ2-alkoxy-3-phenylpropanoic acid~1 - 10 nMType 2 Diabetes (Discontinued)
Fasiglifam (TAK-875) GPR40 (FFAR1)Phenylpropanoic acid + lipophilic tail~14 nMType 2 Diabetes (Investigational)

Mechanistic Pathways: GPR40 Activation

Unlike the nuclear PPAR receptors that regulate gene transcription over hours or days, GPR40 is a Gαq-coupled membrane receptor that elicits rapid intracellular signaling. Binding of a propanoic acid agonist to GPR40 activates Phospholipase C (PLC), generating Inositol trisphosphate (IP3) and triggering a rapid, transient spike in intracellular calcium. This calcium mobilization is the primary driver of glucose-dependent insulin vesicle exocytosis in pancreatic β-cells [3].

GPR40_Pathway Agonist Propanoic Acid Agonist Receptor GPR40 (FFAR1) Receptor Agonist->Receptor Binds allosteric/orthosteric pocket Gq Gαq Protein Activation Receptor->Gq Conformational shift PLC Phospholipase C (PLC) Gq->PLC Activates effector IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Binds ER IP3 receptors Insulin Insulin Secretion (Pancreatic β-cells) Ca2->Insulin Triggers vesicle exocytosis

GPR40 (FFAR1) signal transduction pathway leading to glucose-dependent insulin secretion.

Self-Validating Experimental Protocols

To accurately profile the binding affinity and functional agonism of 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid, the following self-validating assay systems must be employed.

Protocol 1: TR-FRET Competitive Binding Assay (PPARα/γ Affinity)

Causality & Rationale: Standard fluorescence assays are often confounded by the autofluorescence of lipophilic library compounds. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a 50–100 microsecond delay between the flashlamp excitation and the emission reading. This temporal gate eliminates short-lived background fluorescence and scattered light, ensuring that the signal strictly represents the displacement of a fluorescent pan-PPAR tracer by the test compound[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 2X Nuclear Receptor-LBD (GST-tagged human PPARα or PPARγ) and 2X Terbium (Tb)-labeled anti-GST antibody in complete TR-FRET Assay Buffer. Critical: Include 5 mM DTT in the buffer to maintain the structural integrity of the receptor's ligand-binding domain.

  • Tracer Preparation: Dilute Fluormone™ Pan-PPAR Green tracer to a 4X working concentration (e.g., 80 nM).

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Dilute these stocks into the Assay Buffer to reach a 2X final concentration. Validation Check: The final DMSO concentration in the well must not exceed 1% to prevent receptor denaturation.

  • Assay Assembly: In a black, low-volume 384-well plate, combine 10 µL of the compound, 5 µL of the Receptor/Antibody mix, and 5 µL of the Tracer.

  • Validation Controls: Run GW7647 (PPARα selective) and GW9662 (PPARγ selective) in parallel as positive displacement controls to validate the assay's dynamic range and calculate the Z'-factor.

  • Incubation & Detection: Incubate for 2 hours at room temperature in the dark. Read on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm for Tb donor, 520 nm for Fluormone acceptor). Calculate the 520/495 emission ratio to determine the IC50.

Protocol 2: FLIPR Intracellular Calcium Mobilization Assay (GPR40 Activation)

Causality & Rationale: Because GPR40 is a Gαq-coupled receptor, measuring the transient intracellular Ca2+ spike via a Fluorometric Imaging Plate Reader (FLIPR) provides real-time functional kinetic data. This is vastly superior to downstream endpoint reporter assays (like NFAT) for confirming direct, immediate receptor agonism and avoiding false positives from off-target pathway crosstalk.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO cells stably expressing human GPR40 at 20,000 cells/well in a 384-well clear-bottom black plate. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Remove the culture media and add 20 µL/well of a Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) dissolved in assay buffer (HBSS, 20 mM HEPES, pH 7.4). Critical: Include 2.5 mM Probenecid in the loading buffer to inhibit organic anion transporters, preventing the premature efflux of the de-esterified dye from the cells.

  • Incubation: Incubate the cells in the dark for 60 minutes (30 minutes at 37°C, followed by 30 minutes at room temperature to allow complete dye de-esterification and temperature equilibration).

  • Compound Addition & Kinetic Reading: Place the plate into the FLIPR instrument. Establish a 10-second baseline fluorescence. Automatically inject 10 µL of the test compound. Validation Check: Prepare the compound in assay buffer containing 0.1% fatty-acid-free BSA to prevent the highly lipophilic 4-isopropylphenoxy tail from binding non-specifically to the plastic tips or well walls.

  • Data Acquisition: Record fluorescence (Excitation: 488 nm, Emission: 515-575 nm) continuously for 3 minutes to capture the peak calcium transient.

  • Validation Controls: Use Fasiglifam (TAK-875) as a full agonist reference to normalize the maximum calcium response (Emax) and confirm GPR40-specific activation.

References

  • SAR Studies of Indole-5-propanoic Acid Derivatives To Develop Novel GPR40 Agonists. ACS Medicinal Chemistry Letters, 2017. URL:[Link]

  • Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters, 2010. URL:[Link]

  • Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist... Molecular Pharmacology, 2005. URL:[Link]

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The fundamental principle of chemical waste management is to identify, segregate, and dispose of materials in strict accordance with federal, state, and local regulations.[1] Improper disposal can lead to significant health risks, environmental contamination, and legal repercussions.

Hazard Assessment and Profiling

The initial and most critical step is to understand the potential hazards associated with 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid. Based on its chemical structure—a carboxylic acid with a phenoxy and a phenyl group—we can infer its likely properties and hazards. Structurally similar compounds, such as other substituted phenylpropanoic acids, are known to cause skin, eye, and respiratory irritation.[2][3][4]

Inferred Hazard Profile:

Hazard CategoryClassificationRationale and Recommended Precautions
Acute Toxicity (Oral) Likely Category 4 (Harmful if swallowed)Based on data for similar propanoic acid derivatives.[2] Do not ingest. In case of swallowing, rinse mouth with water and consult a physician.[2]
Skin Corrosion/Irritation Likely Category 2 (Causes skin irritation)Common for carboxylic acids and phenoxy compounds.[2][3][4] Avoid contact with skin. Wear appropriate protective gloves and clothing.[5]
Serious Eye Damage/Irritation Likely Category 2A (Causes serious eye irritation)A prevalent hazard for this class of chemicals.[2][3][4] Wear safety glasses with side-shields or chemical goggles.[5]
Specific Target Organ Toxicity (Single Exposure) Possible Category 3 (May cause respiratory irritation)Inhalation of dust or aerosols should be avoided.[2][3][4] Handle in a well-ventilated area or a chemical fume hood.[2][6]
Environmental Hazards Data not available; assume harmful to aquatic life.Do not allow the product to enter drains or the environment.[2][6][7]

Personal Protective Equipment (PPE)

Before handling 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure.[8]

  • Hand Protection : Wear chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[9] Gloves should be inspected before use and disposed of properly after handling the waste.[4]

  • Eye and Face Protection : Safety glasses with side shields are mandatory. For tasks with a higher risk of splashing, chemical goggles and a face shield are recommended.[2]

  • Skin and Body Protection : A lab coat or chemical-resistant apron should be worn to prevent skin contact.[5]

  • Respiratory Protection : If handling the compound as a powder and there is a risk of dust generation, a NIOSH-approved particulate respirator should be used.[6] All handling of waste should ideally be performed within a chemical fume hood to minimize inhalation exposure.[1]

Step-by-Step Disposal Protocol

The disposal of 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid must adhere to the regulations set forth by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[10][11]

Step 1: Waste Identification and Segregation

The first step is to correctly identify the chemical waste.[1]

  • Do Not Mix : Never mix 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid waste with other waste streams, especially incompatible chemicals like bases or strong oxidizing agents.[1][5]

  • Dedicated Container : Keep the waste in its original container or a designated, compatible, and leak-proof waste container.[7][12] Plastic containers are often preferred over glass to minimize the risk of breakage.[10]

Step 2: Proper Labeling

All waste containers must be meticulously labeled.[1]

  • "Hazardous Waste" : The words "Hazardous Waste" must be clearly visible.[10]

  • Full Chemical Name : List the full chemical name: "2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid". Abbreviations or chemical formulas are not permissible.[10]

  • Generator Information : Include the name of the principal investigator and the laboratory location (building and room number).[10]

  • Hazard Pictograms : Mark the appropriate hazard pictograms (e.g., irritant, harmful).[10]

Step 3: Waste Accumulation and Storage
  • Secure Storage : Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[5][13] This area should have secondary containment to capture any potential leaks.[13]

  • Container Integrity : Ensure the container is always closed except when adding waste.[13][14] Containers should not be filled to more than 90% capacity to allow for expansion.[12][15]

  • Regular Inspections : Periodically inspect hazardous waste containers for any signs of leaks or degradation.[13]

Step 4: Arranging for Disposal
  • Contact EHS : Coordinate with your institution's Environmental Health and Safety (EHS) department for the pickup and disposal of the hazardous waste.[5] They will ensure that the disposal is handled by a licensed hazardous waste contractor in compliance with all regulations.[5]

  • Provide Documentation : Be prepared to provide the EHS office with a completed hazardous waste tag or form and the Safety Data Sheet (SDS) for the compound, if available.[5][10] Since a specific SDS is unavailable, provide this guide and any information on analogous compounds.

Step 5: Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is crucial.

  • Minor Spills : For small spills of solid material, ensure the area is well-ventilated.[5] Carefully sweep or vacuum the material and place it into a sealed container for disposal.[2][5][6]

  • Major Spills : For larger spills, evacuate the area immediately.[5] Alert others in the vicinity and contact your institution's EHS department or emergency response team.[5]

Decision-Making Workflow for Disposal

The following diagram outlines the logical steps for the proper disposal of 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_storage Storage & Disposal cluster_emergency Emergency Protocol start Start: Waste Generation assess Assess Hazards (Inferred from Structure) start->assess ppe Don Appropriate PPE assess->ppe spill Spill Occurs assess->spill container Select Compatible, Leak-Proof Container ppe->container labeling Label with 'Hazardous Waste' & Full Chemical Name container->labeling segregate Segregate from Incompatible Waste labeling->segregate storage Store in Designated, Secure Area segregate->storage contact_ehs Contact EHS for Pickup storage->contact_ehs disposal Compliant Disposal by Licensed Contractor contact_ehs->disposal minor_spill Minor Spill: Clean up with spill kit spill->minor_spill Minor major_spill Major Spill: Evacuate & Call EHS spill->major_spill Major disposal_spill Dispose of cleanup material as hazardous waste minor_spill->disposal_spill major_spill->contact_ehs disposal_spill->storage

Disposal workflow for 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid.

Conclusion

The responsible disposal of 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid is a critical aspect of laboratory safety and environmental compliance. By following this detailed, step-by-step guide, researchers can ensure that this chemical waste is managed in a manner that protects themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure adherence to all applicable regulations.

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  • Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services.
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). Environmental Protection Agency.
  • Safety Data Sheet for (S)-2-Methyl-3-phenylpropanoic acid. (2025, March 1). Angene Chemical.
  • Safety Data Sheet for (S)-2-Chloro-3-phenylpropanoic acid. (2021, March 15). Merck Millipore.
  • Safety Data Sheet for (R)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride. (2025, December 19). Fisher Scientific.
  • Material Safety Data Sheet for 2-(4-Isobutyrylphenyl)propionic acid. (n.d.). Cole-Parmer.
  • A Guide to the Safe Disposal of 2-(4-Phenylphenoxy)propanoic Acid. (n.d.). Benchchem.
  • In-Laboratory Treatment of Chemical Waste. (2019). Safety & Risk Services, University of British Columbia.
  • Safety Data Sheet for 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid. (2024, March 1). Fisher Scientific.
  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. (n.d.). EPFL.
  • Recovering Carboxylic Acids from Aqueous Waste Streams. (2026, March 10). Altiras.
  • Phenol Safety Operating Procedure. (n.d.). Environment, Health & Safety, University of Michigan.
  • Hazardous waste from laboratories UNS50 and UNS40. (n.d.). Maastricht University.
  • Safety Data Sheet for 2-Methyl-3-phenylpropanoic acid. (2025, November 6). Sigma-Aldrich.
  • Material Safety Data Sheet for Isopropyl 2-(4-chlorophenoxy)-2-methylpropanoate. (2006, June 14). Cole-Parmer.
  • Hazardous Waste Storage and Disposal SOP. (2026, February). Department of Chemistry, University of Toronto.
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Safeguarding Your Research: A Comprehensive Guide to Handling 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid. As Senior Application Scientists, we are committed to providing you with field-proven insights that extend beyond the product itself, fostering a culture of safety and scientific excellence in your laboratory.

Understanding the Hazard: A Proactive Approach to Safety

Given that 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid is a carboxylic acid, we must anticipate potential hazards associated with this functional group. Carboxylic acids can range from mild irritants to corrosive substances.[1] Therefore, a cautious and proactive approach to personal protection is essential. The Occupational Safety and Health Administration (OSHA) mandates that employers inform and train employees on the hazards of chemicals in the workplace and the protective measures to be taken.[2][3]

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation or, depending on the concentration and duration of exposure, more severe chemical burns.[4][5][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[6][7]

  • Ingestion: While accidental ingestion is less common in a laboratory setting, it can be harmful.[6][8]

This guide is built on the principle of the "Hierarchy of Controls," a framework for mitigating workplace hazards.

Hierarchy of Controls cluster_0 Hierarchy of Controls Elimination Elimination (Not Applicable) Substitution Substitution (Not Applicable) Engineering Engineering Controls (Fume Hood) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of Controls for Chemical Safety.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE are critical to minimizing exposure to 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid.[3][9]

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[7][10][11][12]Protects against splashes and airborne particles, preventing eye irritation or serious damage.
Skin Protection Wear nitrile or other chemically resistant gloves. A full-length laboratory coat is required.[1][4][10][11][12][13]Prevents skin contact, which can cause irritation. Ensure gloves are inspected for integrity before each use and changed frequently.[12][13]
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[10] If a fume hood is not available and there is a potential for aerosolization, a NIOSH-approved respirator may be necessary.[11][13][14]Protects the respiratory system from potential irritation.

Donning and Doffing PPE: A Critical Procedure

Improper removal of PPE can lead to contamination. Follow this sequence to minimize risk.

PPE Donning and Doffing cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3

Caption: Recommended PPE Donning and Doffing Sequence.

Operational and Disposal Plans: Ensuring a Safe Workflow

A well-defined operational and disposal plan is crucial for the safe handling of any chemical.

Safe Handling Procedures
  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available.[10] An emergency eyewash station and safety shower should be accessible.[15]

  • Weighing and Transfer: Conduct all weighing and transfer of the solid compound within the fume hood to contain any dust.

  • Incompatible Materials: Avoid storing or mixing carboxylic acids with bases, oxidizing agents, and reactive metals.[1][15] Consult Section 10 (Stability and Reactivity) of the supplier's SDS for a comprehensive list of incompatible materials.

  • Housekeeping: Clean up any spills immediately, following appropriate procedures. Decontaminate the work area with a suitable solvent, followed by washing with soap and water after each use.[10]

Waste Disposal Plan

Proper disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA).[16][17]

  • Waste Identification: Any material contaminated with 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid, including gloves, weighing paper, and disposable labware, should be considered hazardous waste.

  • Containerization: Collect all waste in a designated, properly labeled, and sealed container. The label should clearly identify the contents as hazardous waste and include the full chemical name.

  • Segregation: Do not mix this waste with other incompatible waste streams.[18]

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[16]

Waste Disposal Workflow cluster_workflow Chemical Waste Disposal Workflow Generate Generate Waste Segregate Segregate Waste Generate->Segregate Label Label Container Segregate->Label Store Store in Accumulation Area Label->Store Dispose Dispose via EHS Store->Dispose

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.